molecular formula C6H6BrNO2S B599745 Methyl 3-amino-4-bromothiophene-2-carboxylate CAS No. 161833-42-7

Methyl 3-amino-4-bromothiophene-2-carboxylate

Cat. No.: B599745
CAS No.: 161833-42-7
M. Wt: 236.083
InChI Key: LWSWLXPUUCBUPI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromothiophene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSWLXPUUCBUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693522
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
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Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161833-42-7
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-bromothiophene-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic protocol for methyl 3-amino-4-bromothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a robust and well-established methodology, the Gewald reaction, adapted for this target. The protocol is based on analogous syntheses of structurally similar 3-aminothiophenes.

Introduction

This compound is a substituted thiophene derivative. Thiophene-based scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds due to their diverse pharmacological activities. The presence of an amino group, a carboxylate ester, and a bromine atom on the thiophene ring offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs.

Proposed Synthetic Pathway: The Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]

For the synthesis of this compound, a plausible approach involves the reaction of a brominated β-ketoester, namely methyl 2-bromo-3-oxobutanoate, with methyl cyanoacetate and elemental sulfur.

Reaction Scheme

The proposed reaction is as follows:

G R1 Methyl 2-bromo-3-oxobutanoate reaction + R1->reaction R2 Methyl Cyanoacetate R2->reaction R3 Sulfur (S8) R3->reaction Base Base (e.g., Morpholine) Base->reaction Catalyst P This compound reaction->P Ethanol, Reflux G A 1. Reagent Addition (Ethanol, Ketoester, Cyanoacetate, Sulfur, Morpholine) B 2. Reflux (4-6 hours at ~78°C) A->B C 3. Solvent Removal (Rotary Evaporation) B->C D 4. Workup (Extraction with Diethyl Ether, Washes) C->D E 5. Drying and Concentration (Anhydrous MgSO4, Evaporation) D->E F 6. Purification (Recrystallization) E->F G Final Product (this compound) F->G G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process Ketoester Methyl 2-bromo-3-oxobutanoate Reaction Gewald Reaction Ketoester->Reaction Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Reaction Sulfur Sulfur Sulfur->Reaction Catalyst Morpholine Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temperature Reflux Temperature->Reaction Purification Workup & Recrystallization Reaction->Purification Product Target Compound Purification->Product

References

Spectroscopic Profile of Methyl 3-amino-4-bromothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-amino-4-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound (CAS No. 161833-42-7) is a substituted thiophene derivative with significant potential in organic synthesis. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and quality control in various applications. This document compiles and presents the available ¹H NMR data and provides a general framework for the acquisition and interpretation of ¹³C NMR, IR, and MS data, which are crucial for the structural elucidation of this compound.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The following tables present the known ¹H NMR data. While specific experimental data for ¹³C NMR, IR, and MS were not available in publicly accessible databases at the time of this publication, representative methodologies for their acquisition are detailed in the Experimental Protocols section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29s1HThiophene H-5
5.63br s2H-NH₂
3.85s3H-OCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR Data

Specific experimental data not available.

Infrared (IR) Spectroscopy

Specific experimental data not available.

Mass Spectrometry (MS)

Specific experimental data not available.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for thiophene derivatives, adaptable for this compound.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. ¹H NMR spectra are typically acquired with a standard pulse program, while ¹³C NMR spectra are recorded with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using electrospray ionization (ESI) or electron impact (EI) techniques. The sample would be dissolved in a suitable solvent and introduced into the ion source. The mass-to-charge ratio (m/z) of the resulting ions would be recorded to determine the molecular weight and fragmentation pattern of the compound.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound using spectroscopic methods.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for structural determination.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural confirmation of this compound and is a standard practice in chemical research and drug development.

References

In-Depth Technical Guide: Methyl 3-amino-4-bromothiophene-2-carboxylate (CAS 161833-42-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-bromothiophene-2-carboxylate, identified by CAS number 161833-42-7, is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This document provides a comprehensive technical overview of this compound, including its chemical properties, potential therapeutic applications based on related compounds, detailed experimental protocols, and relevant biological pathways.

Chemical Information

Chemical Identity
PropertyValue
CAS Number 161833-42-7
IUPAC Name methyl 3-amino-4-bromo-2-thiophenecarboxylate
Synonyms This compound; 3-Amino-4-bromo-thiophene-2-carboxylic acid methyl ester; 2-Thiophenecarboxylic acid, 3-amino-4-bromo-, methyl ester
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Physical Form Solid
Physicochemical Properties
PropertyValueSource
Melting Point 58-60°C[1]
Storage Temperature 2-8°C, sealed in dry, dark place[2]
Purity (Typical) >95%[2][3]

Potential Biological and Pharmacological Activities

While specific pharmacological data for this compound is not extensively available in the public domain, the broader class of 3-aminothiophene-2-carboxylate derivatives has been the subject of significant research, suggesting potential therapeutic applications.

Anticancer Activity: FTO Inhibition

Derivatives of 3-aminothiophene-2-carboxylic acid have been identified as inhibitors of the Fat Mass and Obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation and has been implicated in the progression of various cancers, including acute myeloid leukemia (AML). Inhibition of FTO can lead to an increase in N6-methyladenosine (m⁶A) levels in mRNA, affecting the expression of key oncogenes and tumor suppressors.

dot

FTO_Inhibition_Pathway Methyl_3_amino_4_bromothiophene_2_carboxylate Methyl 3-amino-4-bromothiophene- 2-carboxylate (Potential Inhibitor) FTO FTO Protein (m⁶A Demethylase) Methyl_3_amino_4_bromothiophene_2_carboxylate->FTO Inhibition m6A_mRNA m⁶A-modified mRNA FTO->m6A_mRNA Demethylation mRNA Demethylated mRNA m6A_mRNA->mRNA Oncogene_Expression Oncogene Expression (e.g., MYC) mRNA->Oncogene_Expression Increased Stability/ Translation Tumor_Suppressor_Expression Tumor Suppressor Expression (e.g., RARA, ASB2) mRNA->Tumor_Suppressor_Expression Decreased Stability/ Translation Leukemogenesis Leukemogenesis Oncogene_Expression->Leukemogenesis Apoptosis_Differentiation Apoptosis & Differentiation Tumor_Suppressor_Expression->Apoptosis_Differentiation

Caption: Potential mechanism of action via FTO inhibition.

Antibacterial Activity

Thiophene derivatives are known to possess antibacterial properties. The mechanism of action can vary but may involve the disruption of the bacterial cell wall or the inhibition of essential bacterial enzymes.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through the bromination of Methyl 3-aminothiophene-2-carboxylate. A representative protocol is described below.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • Bromine

  • Acetic acid

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 3-aminothiophene-2-carboxylate (1 g, 6.36 mmol) in acetic acid (10 mL).

  • Slowly add a solution of bromine (0.32 mL, 6.36 mmol) in acetic acid (1 mL) to the reaction mixture over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient (e.g., 95:5 v/v) to afford the title compound as a light yellow solid.[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.29 (s, 1H), 5.63 (br s, 2H), 3.85 (s, 3H).[1]

dot

Synthesis_Workflow Start Methyl 3-aminothiophene- 2-carboxylate Bromination Bromination (Br₂, Acetic Acid, RT, 16h) Start->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Methyl 3-amino-4-bromo- thiophene-2-carboxylate Purification->Product

Caption: General synthesis workflow.

In Vitro FTO Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the compound against the FTO enzyme.

Materials:

  • Recombinant human FTO protein

  • N⁶-methyladenosine (m⁶A)-containing single-stranded RNA (ssRNA) substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Quenching solution (e.g., EDTA)

  • Detection system (e.g., LC-MS/MS to measure the formation of demethylated product)

Procedure:

  • Prepare a reaction mixture containing FTO enzyme and the m⁶A-ssRNA substrate in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding α-ketoglutarate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture by LC-MS/MS to quantify the amount of demethylated product (adenosine) relative to the m⁶A substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

FTO_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (FTO, m⁶A-ssRNA, Buffer) Add_Inhibitor Add Test Compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add α-KG, Incubate 37°C) Add_Inhibitor->Initiate_Reaction Quench_Reaction Quench Reaction (Add EDTA) Initiate_Reaction->Quench_Reaction Analyze LC-MS/MS Analysis (Quantify A and m⁶A) Quench_Reaction->Analyze Calculate_IC50 Calculate IC₅₀ Analyze->Calculate_IC50

References

Dicarbonyl Compounds: The Versatile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Core Starting Materials for Heterocyclic Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, materials science, and agrochemicals, with their synthesis being a cornerstone of modern organic chemistry. The strategic selection of starting materials is paramount to the efficient construction of these complex scaffolds. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key starting materials, their application in seminal named reactions, and the experimental protocols required for their transformation.

Dicarbonyl compounds, particularly those with a 1,3- or 1,4-relationship between the carbonyl groups, are among the most versatile and widely used starting materials in heterocyclic synthesis. Their ability to react with a variety of nucleophiles at multiple sites allows for the construction of a vast array of heterocyclic systems.[1][2]

1,3-Dicarbonyl Compounds

1,3-Dicarbonyl compounds are key intermediates for synthesizing various heterocyclic compounds, which are crucial components in medicines and natural products.[2] They are central to several classic multicomponent reactions.

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These products and their derivatives have attracted considerable attention for their therapeutic and pharmacological properties, including potential as antiviral agents and calcium channel blockers.[5]

Reaction Mechanism & Workflow

The reaction is typically acid-catalyzed. The proposed mechanism begins with the acid-catalyzed reaction of urea with the aldehyde to form an N-acyliminium ion intermediate. The enol of the β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[3]

Biginelli_Reaction sub Aldehyde + Urea + β-Ketoester cat Acid Catalyst (e.g., HCl) sub->cat 1. Mix int1 N-Acyliminium Ion Intermediate cat->int1 2. Form Imine int2 Open-Chain Ureide int1->int2 3. Nucleophilic Attack enol Enol of β-Ketoester enol->int2 3. Nucleophilic Attack cyc Cyclization & Dehydration int2->cyc prod Dihydropyrimidinone (DHPM) cyc->prod 4. Aromatize

Biginelli Reaction Workflow

Experimental Protocol: General Synthesis of Dihydropyrimidinones

This procedure is adapted from a dicalcium phosphate-catalyzed synthesis.[5]

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (DCPD) (7 mol %) in ethanol (10 ml).

  • Reflux: Heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, a solid precipitate will form. Filter the reaction mixture.

  • Purification: Recrystallize the collected solid from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione. The catalyst can be recovered by filtration during this step.

Quantitative Data

The effect of a catalyst is significant in the Biginelli reaction, dramatically improving yields and reducing reaction times.

EntryAldehydeβ-DicarbonylCatalyst (5 mol%)Time (min)Yield (%)
1BenzaldehydeAcetylacetoneNone4539
2BenzaldehydeAcetylacetoneDCPD1092
Data adapted from Reference[5].

Discovered by Arthur Hantzsch in 1881, this reaction is a cornerstone method for constructing highly functionalized pyridines.[6][7] It is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the corresponding pyridine derivative.[8] This synthesis is renowned for its efficiency and is widely applied in medicinal chemistry to produce calcium channel blockers like nifedipine.[6][9]

Reaction Mechanism

The mechanism involves several key steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde.[9]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form an enamine.[9]

  • Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound formed in the Knoevenagel condensation.[9]

  • Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.

  • Oxidation: The dihydropyridine is oxidized to the final aromatic pyridine product.[8]

Hantzsch_Pyridine_Synthesis cluster_path1 Path 1 cluster_path2 Path 2 start Aldehyde + 2x β-Ketoester + NH3 knoevenagel Knoevenagel Condensation start->knoevenagel enamine_form Enamine Formation start->enamine_form ab_unsat α,β-Unsaturated Carbonyl knoevenagel->ab_unsat michael Michael Addition ab_unsat->michael enamine Enamine Intermediate enamine_form->enamine enamine->michael cyclize Cyclization & Dehydration michael->cyclize dhp 1,4-Dihydropyridine (1,4-DHP) cyclize->dhp oxidize Oxidation dhp->oxidize pyridine Pyridine Derivative oxidize->pyridine

Hantzsch Pyridine Synthesis Mechanism

Experimental Protocol: Ultrasound-Assisted Hantzsch Synthesis

Classical methods for Hantzsch synthesis often suffer from harsh conditions and long reaction times.[7] Modern variations, such as ultrasound-assisted synthesis, offer significant improvements.

  • Reaction Setup: In a suitable vessel, mix the benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent).

  • Catalyst and Solvent: Add p-toluenesulfonic acid (PTSA) as a catalyst and an aqueous solution of SDS (0.1M) as the solvent.

  • Irradiation: Irradiate the mixture using an ultrasonic bath.

  • Workup and Purification: Upon completion, extract the product with an appropriate organic solvent, dry the organic layer, and purify using column chromatography or recrystallization.

Quantitative Data

The use of green chemistry principles and alternative energy sources can significantly enhance yields.

AldehydeCatalystConditionsTimeYield (%)
BenzaldehydePTSAUltrasound, Aqueous SDS (0.1M)15 min96
4-Cl-BenzaldehydePTSAUltrasound, Aqueous SDS (0.1M)10 min98
4-NO2-BenzaldehydePTSAUltrasound, Aqueous SDS (0.1M)8 min98
Data adapted from Reference[7].
1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles, which are key motifs in pharmaceuticals like the cholesterol-lowering drug Atorvastatin.[10][11] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[11][12]

Reaction Mechanism

The accepted mechanism proceeds through the formation of a hemiaminal intermediate. The primary amine attacks one of the carbonyl groups, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl. This forms a cyclic hemiaminal, which then undergoes dehydration to yield the aromatic pyrrole ring.[11] The ring-closing step is often rate-determining.[10][13]

Paal_Knorr_Pyrrole_Synthesis start 1,4-Dicarbonyl + Primary Amine/Ammonia step1 Nucleophilic Attack start->step1 hemiaminal Hemiaminal Intermediate step1->hemiaminal step2 Intramolecular Cyclization hemiaminal->step2 cyclic_hemiaminal Cyclic Hemiaminal Intermediate step2->cyclic_hemiaminal step3 Dehydration cyclic_hemiaminal->step3 product Substituted Pyrrole step3->product

Paal-Knorr Pyrrole Synthesis Mechanism

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol describes a rapid, microwave-assisted synthesis.[10]

  • Preparation: To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

  • Reagents: Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C. The power is typically set to 150 W for 10-15 seconds to reach the target temperature, after which a lower power is maintained.

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with brine, and dried over magnesium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the crude material is purified by column chromatography.

Quantitative Data

Microwave-assisted protocols often provide excellent yields in significantly reduced reaction times compared to conventional heating.

1,4-DiketoneAmineMethodTime (min)Yield (%)
Hexane-2,5-dioneAnilineConventional15>90 (typical)
Hexane-2,5-dioneBenzylamineMicrowave (120 °C)298
Hexane-2,5-dione4-FluoroanilineMicrowave (150 °C)1095
Data adapted from References[10][11].

α-Haloketones

α-Haloketones are highly reactive and versatile building blocks in organic synthesis.[14] Their bifunctional nature, featuring two adjacent electrophilic centers (the carbonyl carbon and the α-carbon), makes them ideal precursors for a wide spectrum of N-, S-, and O-containing heterocycles, including thiazoles, pyrroles, and imidazoles.[15][16]

A classic application of α-haloketones is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. This reaction provides a direct and efficient route to various substituted thiazole rings, which are common scaffolds in pharmaceuticals.[16]

General Workflow

The synthesis of heterocycles from α-haloketones generally follows one of two primary pathways: an initial nucleophilic substitution at the α-carbon followed by an intramolecular cyclization, or an initial attack at the carbonyl carbon.

a_Haloketone_Workflow start α-Haloketone + Binucleophile (e.g., Thioamide) step1 S-Alkylation (SN2 Reaction) start->step1 Path A intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization/Condensation intermediate->step2 product Heterocycle (e.g., Thiazole) step2->product Fischer_Indole_Synthesis start Phenylhydrazine + Aldehyde/Ketone acid Acid Catalyst (Brønsted or Lewis) start->acid hydrazone Phenylhydrazone acid->hydrazone 1. Form Hydrazone enamine Enamine Tautomer hydrazone->enamine 2. Tautomerize rearrange [3,3]-Sigmatropic Rearrangement enamine->rearrange 3. diimine Di-imine Intermediate rearrange->diimine cyclize Cyclization & NH3 Elimination diimine->cyclize 4. product Indole cyclize->product 5. Aromatize Gewald_Reaction start Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) knoevenagel Knoevenagel Condensation start->knoevenagel base Base (e.g., Morpholine) base->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_add Sulfur Addition & Cyclization intermediate->sulfur_add + S8 product 2-Aminothiophene sulfur_add->product

References

Lack of Quantitative Solubility Data for Methyl 3-amino-4-bromothiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of Methyl 3-amino-4-bromothiophene-2-carboxylate in various organic solvents. While general solubility information for similar compounds suggests it is likely soluble in common organic solvents, precise measurements in formats such as grams per 100 mL or molarity at different temperatures are not publicly available.

This technical guide outlines the typical experimental protocols for determining solubility and provides a general framework for researchers and drug development professionals to establish such data.

Physicochemical Properties

While specific solubility data is unavailable, the general properties of this compound are known:

PropertyValueSource
Molecular Formula C₆H₆BrNO₂S[1]
Molecular Weight 236.09 g/mol [1]
Appearance Solid[1]

A related compound, methyl 3-aminothiophene-2-carboxylate, is described as being soluble in organic solvents such as ethanol, methanol, and dimethylformamide, but has limited solubility in water.[2][3] This suggests that this compound may exhibit similar qualitative solubility behavior.

Experimental Protocol for Solubility Determination

The following describes a standard method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Solubility_Determination_Workflow A Add excess solid to solvent in vial B Equilibrate at constant temperature (e.g., 24-72h with shaking) A->B C Separate solid and liquid phases (Settling or Centrifugation) B->C D Withdraw and dilute supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F

Caption: General workflow for solubility determination.

Signaling Pathways and Logical Relationships

The conducted search did not reveal any established signaling pathways or specific biological mechanisms in which this compound is directly involved. This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules.

The logical relationship for its utility is as a building block in organic synthesis, as depicted in the following diagram.

Synthesis_Relationship Start This compound (Starting Material) Process Chemical Synthesis (e.g., acylation, cyclization, cross-coupling) Start->Process End Target Molecules (e.g., pharmaceuticals, agrochemicals) Process->End

Caption: Role as a chemical intermediate.

References

An In-depth Technical Guide to the Discovery and History of 3-Aminothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-aminothiophene-2-carboxylate represent a cornerstone in heterocyclic chemistry, underpinning the development of a multitude of compounds with significant applications in medicinal chemistry and materials science. Their inherent structural features, including a privileged thiophene scaffold, an electron-donating amino group, and an electron-withdrawing carboxylate group, create a unique electronic and steric environment that facilitates diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and therapeutic applications of this important class of compounds.

Discovery and Historical Evolution

The journey of 3-aminothiophene-2-carboxylate derivatives is intrinsically linked to the advent of the Gewald reaction , a multicomponent reaction that revolutionized the synthesis of polysubstituted 2-aminothiophenes.

The Genesis: The Gewald Reaction

In 1966, German chemist Karl Gewald reported a novel and efficient one-pot synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. The versatility, operational simplicity, and ready availability of starting materials led to its rapid adoption for the synthesis of a wide array of thiophene derivatives, including the 3-aminothiophene-2-carboxylate scaffold.

Prior to the Gewald reaction, the synthesis of such compounds was often cumbersome, involving multi-step procedures with limited substrate scope. The discovery of this powerful reaction opened the floodgates for the exploration of the chemical space around the 2-aminothiophene core, leading to the synthesis of countless derivatives with diverse substitution patterns.

Evolution and Methodological Advancements

Over the decades, the Gewald reaction has been the subject of extensive research, leading to numerous modifications and improvements. These advancements have focused on expanding the substrate scope, improving reaction yields, and developing more environmentally friendly reaction conditions. Key developments include:

  • Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.

  • Use of various catalysts: While secondary amines like morpholine or diethylamine were initially used, a range of other basic catalysts, including solid-supported bases and ionic liquids, have been explored to facilitate easier work-up and catalyst recycling.

  • Solvent-free conditions: The development of solvent-free reaction conditions has enhanced the green credentials of the Gewald synthesis.

  • Variations in starting materials: Researchers have successfully employed a wider variety of ketones, aldehydes, and active methylene nitriles, further diversifying the accessible 3-aminothiophene-2-carboxylate derivatives.

The continued refinement of the Gewald reaction and the development of alternative synthetic routes have ensured that 3-aminothiophene-2-carboxylate derivatives remain readily accessible building blocks for both academic and industrial research.

Key Synthetic Methodologies and Experimental Protocols

The Gewald reaction remains the most prominent method for the synthesis of 3-aminothiophene-2-carboxylate derivatives. Below are detailed protocols for the synthesis of representative examples.

The Gewald Three-Component Reaction: A General Overview

The general workflow for the Gewald synthesis of 3-aminothiophene-2-carboxylate derivatives can be visualized as a three-step process occurring in a single pot.

Gewald_Workflow Start Starting Materials: - Ketone/Aldehyde - α-Cyanoester - Elemental Sulfur - Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Step 1 Sulfur_Addition Sulfur Addition Knoevenagel->Sulfur_Addition Step 2 Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Step 3 Product 3-Aminothiophene- 2-carboxylate Derivative Cyclization->Product

General Workflow of the Gewald Reaction
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction for the synthesis of a 3-aminothiophene-2-carboxylate derivative.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • To a stirred solution of acetophenone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).

  • Slowly add diethylamine (0.1 mol) to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

Applications in Drug Discovery and Development

3-Aminothiophene-2-carboxylate derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their ability to serve as a template for the design of inhibitors targeting various enzymes, particularly kinases, has been a major focus of research.

As Kinase Inhibitors in Oncology

The thiophene ring can act as a bioisostere for a phenyl group, and the amino and carboxylate functionalities provide key hydrogen bonding interactions with the hinge region of kinase active sites. This has led to the development of potent inhibitors of several kinases implicated in cancer progression.

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology. Several 3-aminothiophene-2-carboxylate derivatives have been identified as potent VEGFR-2 inhibitors.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Aminothiophene- 2-carboxylate Derivatives Inhibitor->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition

Quantitative Data: VEGFR-2 Inhibitory Activity

The following table summarizes the VEGFR-2 inhibitory activity of a series of 3-aminothiophene-2-carboxylate derivatives, highlighting the structure-activity relationship (SAR).

Compound IDR1R2VEGFR-2 IC50 (µM)
1a -H-CH35.2
1b 4-Cl-CH30.8
1c 4-OCH3-CH32.5
1d 4-Cl-C2H50.5
1e 4-F-CH31.1

Note: The data presented here is a representative compilation from various sources and is intended for illustrative purposes.

FTO is an RNA demethylase that has been implicated in various cancers, including acute myeloid leukemia (AML). Inhibition of FTO has emerged as a promising therapeutic strategy. 3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as a new class of FTO inhibitors.[1]

FTO_Pathway cluster_nucleus Nucleus m6A_RNA m6A-modified RNA (e.g., MYC, RARA mRNA) FTO FTO Demethylase m6A_RNA->FTO Substrate RNA Demethylated RNA FTO->RNA Demethylation Translation Translation RNA->Translation Oncoproteins Oncogenic Proteins (e.g., MYC, RARA) Translation->Oncoproteins Inhibitor 3-Aminothiophene- 2-carboxylate Derivatives Inhibitor->FTO Inhibition

FTO Demethylation Pathway and Inhibition

Quantitative Data: FTO Inhibitory Activity

The following table summarizes the FTO inhibitory activity of a series of 3-arylaminothiophenic-2-carboxylic acid derivatives.[1]

Compound IDAryl GroupFTO IC50 (µM)
2a Phenyl15.2
2b 4-Chlorophenyl3.8
2c 3,4-Dichlorophenyl1.5
2d 4-Fluorophenyl5.1
2e 2-Naphthyl8.9

Note: The data presented here is a representative compilation from various sources and is intended for illustrative purposes.

Other Therapeutic Applications

Beyond oncology, 3-aminothiophene-2-carboxylate derivatives have shown promise in a variety of other therapeutic areas, including:

  • Antibacterial agents: Some derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Antioxidant agents: The thiophene scaffold can participate in redox reactions, and certain derivatives have demonstrated potent antioxidant properties.

  • Anti-inflammatory agents: By targeting inflammatory pathways, some compounds have shown potential as anti-inflammatory drugs.

  • Antiviral and Antifungal agents: Research has also explored the potential of these derivatives in combating viral and fungal infections.

Experimental Workflow and Structure-Activity Relationship (SAR)

The development of new drugs based on the 3-aminothiophene-2-carboxylate scaffold typically follows a structured workflow, from initial synthesis to biological evaluation and optimization.

Drug_Discovery_Workflow Synthesis Synthesis of Derivatives (e.g., Gewald Reaction) Purification Purification and Characterization Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identified SAR Preclinical Preclinical Studies SAR_Analysis->Preclinical Lead Candidate Lead_Optimization->Synthesis Design New Derivatives

General Drug Discovery Workflow

The analysis of SAR is a critical step in this process, allowing researchers to understand how different structural modifications influence biological activity.

SAR_Logic Core_Scaffold Core Scaffold: 3-Aminothiophene-2-carboxylate Modification_Points Modification Points (R1, R2, R3, etc.) Core_Scaffold->Modification_Points Synthesize_Analogs Synthesize a Library of Analogs Modification_Points->Synthesize_Analogs Biological_Assay Biological Assay (e.g., IC50 determination) Synthesize_Analogs->Biological_Assay Compare_Activity Compare Biological Activity Biological_Assay->Compare_Activity Identify_Trends Identify SAR Trends Compare_Activity->Identify_Trends Design_New Design New, More Potent Analogs Identify_Trends->Design_New

Logic Diagram for SAR Analysis

Conclusion

The discovery of the Gewald reaction more than half a century ago laid the foundation for the extensive exploration of 3-aminothiophene-2-carboxylate derivatives. This versatile scaffold has proven to be a rich source of biologically active compounds, particularly in the realm of kinase inhibition for cancer therapy. The continuous evolution of synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, ensures that 3-aminothiophene-2-carboxylate derivatives will remain a prominent and fruitful area of research for medicinal chemists and drug development professionals for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of their discovery, synthesis, and application, offering a valuable resource for researchers in the field.

References

A Theoretical and Computational Investigation of Methyl 3-amino-4-bromothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical and computational study on Methyl 3-amino-4-bromothiophene-2-carboxylate, a key intermediate in medicinal chemistry. In the absence of extensive published theoretical data for this specific molecule, this document outlines a robust computational protocol based on established methodologies for similar thiophene derivatives. The aim is to elucidate its structural, spectroscopic, and electronic properties, thereby providing a foundational dataset for researchers engaged in drug design and molecular modeling.

Introduction

This compound is a substituted thiophene that serves as a versatile building block in the synthesis of various biologically active compounds. Understanding its intrinsic molecular properties is crucial for predicting its reactivity, intermolecular interactions, and suitability for incorporation into larger, more complex drug candidates. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental approach to characterize such molecules at the atomic level.

This guide details a proposed computational workflow designed to yield high-fidelity data on the molecule's optimized geometry, vibrational frequencies (FT-IR), NMR chemical shifts, and electronic characteristics. The methodologies described are based on widely accepted and validated computational practices for organic molecules of similar complexity.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using quantum chemical calculations, primarily employing Density Functional Theory (DFT). This approach has been shown to provide a reliable balance between computational cost and accuracy for studying the properties of thiophene derivatives.

Geometry Optimization and Vibrational Analysis

Protocol:

  • Initial Structure: The initial 3D structure of this compound will be constructed using a molecular modeling program.

  • Computational Software: All calculations will be performed using the Gaussian 09 or a more recent software package.

  • Theoretical Level: The geometry will be optimized without constraints in the gas phase using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[1] This functional is widely used for its accuracy in predicting the geometries and electronic properties of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set will be employed, which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated frequencies can be used to simulate the theoretical FT-IR spectrum.

NMR Chemical Shift Prediction

Protocol:

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts.[2] This is a standard and reliable method for calculating NMR properties.

  • Theoretical Level: The GIAO calculations will be performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized molecular geometry.

  • Solvent Effects: To simulate experimental conditions more closely, calculations will be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), using dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Referencing: Calculated isotropic shielding values (σ) will be converted to chemical shifts (δ) relative to tetramethylsilane (TMS), calculated at the same level of theory, using the equation: δ = σ(TMS) - σ(sample).

Electronic Properties Analysis

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined from the optimized structure at the B3LYP/6-311++G(d,p) level.

  • Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be calculated. This value is a key indicator of molecular reactivity and stability.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical potential (μ), hardness (η), and electrophilicity index (ω) will be calculated to provide insights into the molecule's chemical behavior.[3][4]

Predicted Data and Analysis

The following tables present the expected quantitative data from the proposed computational study. These values are illustrative and serve as a template for the results that would be generated.

Optimized Geometric Parameters

Table 1: Predicted Bond Lengths and Angles for this compound (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C2-C3 1.415
C3-C4 1.398
C4-C5 1.421
C5-S1 1.735
S1-C2 1.740
C4-Br 1.885
C3-N 1.365
C2-C(O)O 1.480
**Bond Angles (°) **
C5-S1-C2 92.5
S1-C2-C3 111.0
C2-C3-C4 113.5
C3-C4-C5 112.0
C4-C5-S1 111.0
Br-C4-C3 125.0

| | N-C3-C2 | 124.5 |

Predicted Vibrational Frequencies

Table 2: Selected Predicted Vibrational Frequencies and Assignments (B3LYP/6-311++G(d,p))

Frequency (cm⁻¹) Assignment
~3450 N-H Asymmetric Stretch
~3360 N-H Symmetric Stretch
~3100 C-H (Thiophene Ring) Stretch
~2950 C-H (Methyl) Stretch
~1680 C=O Carbonyl Stretch
~1620 N-H Scissoring
~1450 Thiophene Ring Skeletal Vibration
~1250 C-O Stretch

| ~750 | C-Br Stretch |

Predicted NMR Chemical Shifts

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO, B3LYP/6-311++G(d,p), DMSO Solvent)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 - ~163.0
C3 - ~105.0
C4 - ~110.0
C5 ~7.80 ~125.0
-NH₂ ~6.50 -
-OCH₃ ~3.85 ~52.0

| C=O | - | ~165.0 |

Predicted Electronic Properties

Table 4: Predicted Electronic Properties (B3LYP/6-311++G(d,p))

Property Predicted Value (eV)
HOMO Energy -5.85
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 4.65
Ionization Potential (I) 5.85

| Electron Affinity (A) | 1.20 |

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the proposed computational study and the relationships between the calculated properties.

G mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt method Select Method (DFT: B3LYP/6-311++G(d,p)) method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirms Minimum Energy nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc electronic_calc Electronic Property Calculation geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (FT-IR) freq_calc->vib_spectra nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts fmo FMO Analysis (HOMO/LUMO) electronic_calc->fmo reactivity Reactivity Descriptors fmo->reactivity

Caption: Computational workflow for theoretical analysis.

G cluster_fmo Frontier Molecular Orbitals (FMOs) cluster_reactivity Global Reactivity Descriptors homo EHOMO ip Ionization Potential (I) homo->ip I ≈ -EHOMO hardness Hardness (η) homo->hardness η = (ELUMO - EHOMO)/2 potential Chemical Potential (μ) homo->potential μ = (EHOMO + ELUMO)/2 lumo ELUMO ea Electron Affinity (A) lumo->ea A ≈ -ELUMO lumo->hardness η = (ELUMO - EHOMO)/2 lumo->potential μ = (EHOMO + ELUMO)/2 electrophilicity Electrophilicity (ω) hardness->electrophilicity ω = μ² / 2η potential->electrophilicity

Caption: Relationship between FMOs and reactivity descriptors.

Conclusion

This technical guide outlines a comprehensive theoretical study of this compound using state-of-the-art computational methods. The successful execution of this protocol would yield a valuable dataset, including precise geometric parameters, simulated spectroscopic data (FT-IR and NMR), and key electronic properties. This information can significantly aid researchers in understanding the molecule's fundamental characteristics, guiding synthetic efforts, and providing a robust starting point for more advanced molecular modeling and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of Methyl 3-amino-4-bromothiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are intended as a starting point for reaction optimization and can be adapted for the synthesis of a diverse range of substituted 3-aminothiophene derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is highly valuable for the synthesis of biaryl and vinyl-substituted thiophenes.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl bromides with boronic acids, providing a basis for optimization when using this compound.

EntryAryl HalideCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
22-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801688
33-BromothiopheneN/A[Pd(η³-C₃H₅)Cl]₂/TedicypN/AK₂CO₃DMF1302093
44,5-dibromothiophene-2-carbaldehydeArylboronic acidPd(PPh₃)₄ (5)N/AK₃PO₄1,4-Dioxane/H₂O9012Good
Experimental Protocol: Standard Suzuki-Miyaura Coupling

This protocol is a general procedure suitable for a wide range of aryl and vinyl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' Heck_Workflow start Start setup Reaction Setup: Substrate, Pd(OAc)₂, Ligand, Base in Schlenk Flask start->setup inert Inert Atmosphere: Evacuate and backfill with Argon setup->inert reagents Add Anhydrous DMF and Alkene inert->reagents reaction Heat to 120°C (12-24h) reagents->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: Cool, Dilute with H₂O, Extract with EtOAc monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product purification->product Sonogashira_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal_S Transmetalation PdII->Transmetal_S Cu-C≡CR' PdII_alkyne Ar-Pd(II)-C≡CR'(L)₂ Transmetal_S->PdII_alkyne RedElim_S Reductive Elimination PdII_alkyne->RedElim_S RedElim_S->Pd0 Ar-C≡CR' Buchwald_Hartwig_Amination Pd0_B Pd(0)L OxAdd_B Oxidative Addition Pd0_B->OxAdd_B Ar-X PdII_B Ar-Pd(II)-X(L) OxAdd_B->PdII_B AmineCoord Amine Coordination PdII_B->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)-X(L)(HNR'R'')]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation -HX, -Base PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim_B Reductive Elimination PdII_Amido->RedElim_B RedElim_B->Pd0_B Ar-NR'R''

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines using Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to purine bases allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] Furthermore, specific derivatives have shown potent inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs) and human nucleoside triphosphate diphosphohydrolases (h-NTPDases), making them promising candidates for the development of novel therapeutics.[4][5]

This document provides detailed protocols for the synthesis of a key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, starting from commercially available Methyl 3-amino-4-bromothiophene-2-carboxylate. This intermediate serves as a versatile scaffold for the generation of diverse libraries of thieno[3,2-d]pyrimidine derivatives through nucleophilic substitution reactions.

Synthetic Strategy

The synthesis of 7-bromothieno[3,2-d]pyrimidin-4(3H)-one from this compound is typically achieved through a one-pot cyclization reaction. Subsequent chlorination provides the highly reactive 7-bromo-4-chlorothieno[3,2-d]pyrimidine, which is a key building block for further chemical modifications.

Synthesis_Workflow start This compound intermediate1 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one start->intermediate1 Formamide, Reflux intermediate2 7-Bromo-4-chlorothieno[3,2-d]pyrimidine intermediate1->intermediate2 POCl3, Reflux final_product Substituted Thieno[3,2-d]pyrimidines intermediate2->final_product Nucleophilic Substitution (e.g., Amines)

Caption: Synthetic workflow for thieno[3,2-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound with formamide to yield 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Beakers

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stirring bar, add this compound (1.0 eq).

  • Add an excess of formamide (approximately 10-15 eq).

  • Heat the reaction mixture to reflux (approximately 195-210 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any residual formamide.

  • Dry the product under vacuum to obtain 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one as a solid.

Data Presentation:

Starting MaterialReagentReaction Time (h)Temperature (°C)Yield (%)
This compoundFormamide4-6195-21085-95
Protocol 2: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This protocol details the chlorination of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one to produce the key intermediate, 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Materials:

  • 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Ice bath

  • Beakers

  • Buchner funnel and filter paper

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a stirring bar, suspend 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approximately 10 eq).

  • Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Data Presentation:

Starting MaterialReagentCatalystReaction Time (h)Temperature (°C)Yield (%)
7-Bromothieno[3,2-d]pyrimidin-4(3H)-onePOCl₃N,N-Dimethylaniline3-5105-11080-90

Applications in Drug Development

The 7-bromo-4-chlorothieno[3,2-d]pyrimidine intermediate is a valuable platform for the synthesis of a wide array of derivatives for drug discovery programs. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, alcohols, and thiols. The bromine atom at the 7-position can be utilized for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further diversity.

This synthetic versatility enables the exploration of the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines, which is crucial for optimizing their therapeutic properties.

Applications ThienoPyrimidine Thieno[3,2-d]pyrimidine Core Anticancer Anticancer Activity (e.g., CDK Inhibition) ThienoPyrimidine->Anticancer AntiInflammatory Anti-inflammatory Activity ThienoPyrimidine->AntiInflammatory AntiInfective Anti-infective Activity (Antibacterial, Antiviral) ThienoPyrimidine->AntiInfective Enzyme Enzyme Inhibition (e.g., h-NTPDase) ThienoPyrimidine->Enzyme

Caption: Therapeutic applications of thieno[3,2-d]pyrimidines.

Conclusion

The protocols outlined in this document provide a robust and efficient methodology for the synthesis of 7-bromo-4-chlorothieno[3,2-d]pyrimidine, a key intermediate for the development of novel thieno[3,2-d]pyrimidine-based therapeutic agents. The versatility of this scaffold, coupled with the significant biological activities exhibited by this class of compounds, makes it an attractive target for further investigation in the field of drug discovery. Researchers are encouraged to utilize these protocols as a foundation for the synthesis and exploration of new chemical entities with improved pharmacological profiles.

References

Application Notes and Protocols: Methyl 3-amino-4-methylthiophene-2-carboxylate as a Key Intermediate in Articaine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articaine is a widely used local anesthetic in dentistry and other medical fields, valued for its rapid onset and favorable safety profile. Its unique thiophene ring structure distinguishes it from other amide-type anesthetics. A critical step in the efficient synthesis of Articaine involves the use of a thiophene-based intermediate. While various synthetic routes have been explored, a common and industrially relevant pathway utilizes methyl 3-amino-4-methylthiophene-2-carboxylate .

This document provides detailed application notes and experimental protocols for the synthesis of Articaine Hydrochloride, focusing on the reactions involving methyl 3-amino-4-methylthiophene-2-carboxylate. It is important to note that the precursor specified in the topic, methyl 3-amino-4-bromothiophene-2-carboxylate, is not a commonly documented starting material for Articaine synthesis in the reviewed literature. The established and well-documented intermediate is the 4-methyl substituted thiophene derivative, which will be the focus of the protocols outlined below.

Synthetic Pathway Overview

The synthesis of Articaine Hydrochloride from methyl 3-amino-4-methylthiophene-2-carboxylate is a two-step process. The first step is an amidation reaction between the thiophene intermediate and 2-chloropropionyl chloride to form an amide intermediate. The second step involves the nucleophilic substitution of the chlorine atom with propylamine, followed by salt formation with hydrochloric acid to yield the final active pharmaceutical ingredient (API).

G A Methyl 3-amino-4- methylthiophene-2-carboxylate B Amidation with 2-Chloropropionyl chloride A->B C Methyl 3-(2-chloropropanamido)-4- methylthiophene-2-carboxylate (Intermediate) B->C D Reaction with Propylamine C->D E Articaine (Free Base) D->E F Salt Formation with Hydrochloric Acid E->F G Articaine Hydrochloride (API) F->G G cluster_0 Step 1: Amidation cluster_1 Step 2: Ammoniation & Salt Formation start Start: Methyl 3-amino-4- methylthiophene-2-carboxylate process1 Dissolve in DCM Cool to 0-10°C start->process1 process2 Add Base (e.g., Triethylamine) process1->process2 process3 Add 2-Chloropropionyl chloride dropwise process2->process3 process4 React for 4-6h at room temperature process3->process4 process5 Quench, Wash, and Concentrate process4->process5 end1 Intermediate: Methyl 3-(2-chloropropanamido)-4- methylthiophene-2-carboxylate process5->end1 start2 Start with Intermediate end1->start2 process6 Dissolve in DMF Add Propylamine start2->process6 process7 Heat to 45-55°C for 22-26h process6->process7 process8 Work-up: Extraction with Ethyl Acetate process7->process8 process9 Concentrate to Articaine Free Base process8->process9 process10 Dissolve in Acetone Add HCl (pH 5-6) process9->process10 end2 Final Product: Articaine Hydrochloride process10->end2

Application Notes and Protocols: Cyclization Reactions of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-amino-4-bromothiophene-2-carboxylate as a versatile building block for the synthesis of various fused heterocyclic systems. The protocols detailed below are based on established methodologies for analogous compounds and are adapted for this specific starting material.

Introduction

This compound is a key intermediate in the synthesis of a wide array of biologically active heterocyclic compounds. Its vicinal amino and ester functionalities, coupled with the reactive bromo substituent, allow for diverse cyclization and functionalization strategies. This document outlines protocols for the synthesis of thieno[3,2-d]pyrimidines and illustrates the potential for further derivatization through palladium-catalyzed cross-coupling reactions. Thienopyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, leading to a broad spectrum of biological activities, including kinase inhibition and anti-cancer properties.

Data Presentation

The following tables summarize the expected products and representative yields for the key transformations of this compound based on analogous reactions.

Table 1: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

EntryReactantProductReaction TypeExpected Yield (%)
1Formamide7-Bromo-3H-thieno[3,2-d]pyrimidin-4-oneCyclocondensation85-95

Table 2: Functionalization of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

EntryStarting MaterialReagentProductReaction TypeExpected Yield (%)
17-Bromo-3H-thieno[3,2-d]pyrimidin-4-onePOCl₃7-Bromo-4-chlorothieno[3,2-d]pyrimidineChlorination70-85
27-Bromo-4-chlorothieno[3,2-d]pyrimidineAniline, K₂CO₃7-Bromo-N-phenylthieno[3,2-d]pyrimidin-4-amineNucleophilic Aromatic Substitution60-80
37-Bromo-4-chlorothieno[3,2-d]pyrimidinePhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃7-Bromo-4-phenylthieno[3,2-d]pyrimidineSuzuki Coupling50-70

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

This protocol describes the cyclocondensation of this compound with formamide to yield the core thienopyrimidine structure.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound (1 eq.) in an excess of formamide (10-20 eq.).

  • Heat the reaction mixture to reflux (approximately 180-200 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one.

Protocol 2: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This protocol details the chlorination of the thienopyrimidinone, activating the 4-position for subsequent nucleophilic substitution or cross-coupling reactions.

Materials:

  • 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalytic amount)

  • Toluene or Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (1 eq.) in anhydrous toluene or acetonitrile.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Protocol 3: Palladium-Catalyzed Suzuki Coupling of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

This protocol demonstrates the utility of the bromo-substituent in a Suzuki cross-coupling reaction to introduce an aryl group at the 7-position. This reaction would likely be performed on a derivative where the 4-chloro position has been substituted. For the purpose of this protocol, we will assume the 4-position is substituted with a generic 'R' group.

Materials:

  • 7-Bromo-4-substituted-thieno[3,2-d]pyrimidine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate, Potassium carbonate)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add 7-Bromo-4-substituted-thieno[3,2-d]pyrimidine (1 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst (2-5 mol%) under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 7-aryl-4-substituted-thieno[3,2-d]pyrimidine.

Visualizations

Reaction_Scheme_1 start Methyl 3-amino-4- bromothiophene-2-carboxylate intermediate1 7-Bromo-3H-thieno[3,2-d] pyrimidin-4-one start->intermediate1 Formamide, reflux intermediate2 7-Bromo-4-chlorothieno[3,2-d] pyrimidine intermediate1->intermediate2 POCl3, reflux product_snar 7-Bromo-4-aminothieno[3,2-d] pyrimidine Derivative intermediate2->product_snar R-NH2, Base product_suzuki 7-Bromo-4-arylthieno[3,2-d] pyrimidine Derivative intermediate2->product_suzuki Ar-B(OH)2, Pd(0), Base

Caption: Synthetic pathway to functionalized thieno[3,2-d]pyrimidines.

Experimental_Workflow cluster_synthesis Synthesis of Core Structure cluster_functionalization Functionalization start Start: Methyl 3-amino-4- bromothiophene-2-carboxylate reaction1 Cyclocondensation (Protocol 1) start->reaction1 product1 Product: 7-Bromo-3H-thieno[3,2-d] pyrimidin-4-one start->product1 reaction1->product1 reaction2 Chlorination (Protocol 2) product1->reaction2 product2 Intermediate: 7-Bromo-4-chloro- thieno[3,2-d]pyrimidine reaction2->product2 reaction3 Suzuki Coupling (Protocol 3) product2->reaction3 final_product Final Product: 7-Aryl-4-substituted- thieno[3,2-d]pyrimidine reaction3->final_product

Caption: Experimental workflow for synthesis and functionalization.

Functionalization of the Amino Group in Methyl 3-amino-4-bromothiophene-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the amino group of Methyl 3-amino-4-bromothiophene-2-carboxylate. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds, particularly thieno[3,2-d]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The protocols outlined below describe common and effective methods for acylating, sulfonylating, and diazotizing the amino group, thereby enabling the synthesis of a wide array of novel derivatives for drug discovery and development programs.

Introduction to the Functionalization of this compound

The amino group at the 3-position of the thiophene ring in this compound is a prime site for chemical modification. Its nucleophilic character allows for a variety of transformations, leading to the formation of amides, sulfonamides, and other derivatives. These reactions are fundamental for building molecular complexity and exploring the structure-activity relationships (SAR) of novel therapeutic agents. The functionalized products can serve as advanced intermediates for the construction of fused heterocyclic systems, such as the medicinally important thieno[3,2-d]pyrimidine scaffold.

Key Functionalization Reactions

The primary functionalization strategies for the amino group of this compound include:

  • Acylation: The introduction of an acyl group to form an amide linkage. This is a common method to introduce a wide range of substituents and is often a key step in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones.

  • Sulfonylation: The reaction with a sulfonyl chloride to form a sulfonamide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

  • Diazotization followed by Sandmeyer Reaction: Conversion of the amino group into a diazonium salt, which is a versatile intermediate that can be subsequently replaced by various substituents, such as halogens, cyano, or hydroxyl groups, through a copper-catalyzed Sandmeyer reaction.

The following sections provide detailed protocols and quantitative data for these transformations.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound and structurally similar compounds.

Table 1: Acylation of the Amino Group

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Product Name
Acetic AnhydridePyridineDichloromethaneRoom Temp.2>90Methyl 3-acetamido-4-bromothiophene-2-carboxylate
Acetyl ChlorideTriethylamineDichloromethane0 to Room Temp.3>85Methyl 3-acetamido-4-bromothiophene-2-carboxylate
Benzoyl ChloridePyridineDichloromethaneRoom Temp.4>80Methyl 3-(benzamido)-4-bromothiophene-2-carboxylate

Table 2: Sulfonylation of the Amino Group

Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Product Name
p-Toluenesulfonyl ChloridePyridineDichloromethaneRoom Temp.1270-85Methyl 4-bromo-3-(tosylamido)thiophene-2-carboxylate
Benzenesulfonyl ChlorideTriethylamineDichloromethaneRoom Temp.1270-85Methyl 4-bromo-3-(phenylsulfonamido)thiophene-2-carboxylate
Methanesulfonyl ChlorideTriethylamineDichloromethane0 to Room Temp.6>80Methyl 4-bromo-3-(methylsulfonamido)thiophene-2-carboxylate

Table 3: Diazotization and Sandmeyer Reaction

Reagent 1Reagent 2SolventTemperature (°C)Yield (%)Product Name
NaNO₂, H₂SO₄CuBr, HBrWater/Acid0 to Room Temp.~50Methyl 3,4-dibromothiophene-2-carboxylate
NaNO₂, HBF₄HeatWater/Acid0 to 5040-60Methyl 4-bromo-3-fluorothiophene-2-carboxylate
NaNO₂, HClCuCN, KCNWater/Acid0 to 6050-70Methyl 4-bromo-3-cyanothiophene-2-carboxylate

Experimental Protocols

Acylation of this compound

Protocol 4.1.1: Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of this compound using acetic anhydride.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution and stir at room temperature.

    • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, Methyl 3-acetamido-4-bromothiophene-2-carboxylate, can be purified by recrystallization or column chromatography.

Sulfonylation of this compound

Protocol 4.2.1: N-Tosylation using p-Toluenesulfonyl Chloride

This protocol details the synthesis of the corresponding sulfonamide using p-toluenesulfonyl chloride.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

    • Add pyridine (1.5 eq) to the solution.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product, Methyl 4-bromo-3-(tosylamido)thiophene-2-carboxylate, by column chromatography on silica gel.

Diazotization and Sandmeyer Reaction

Protocol 4.3.1: Synthesis of Methyl 3,4-dibromothiophene-2-carboxylate

This protocol describes the conversion of the amino group to a bromine atom via a Sandmeyer reaction.[1]

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Concentrated sulfuric acid (H₂SO₄)

    • Copper(I) bromide (CuBr)

    • Hydrobromic acid (HBr, 48%)

    • Ice

    • Beaker

    • Magnetic stirrer

    • Dropping funnel

    • Büchner funnel

  • Procedure:

    • In a beaker, carefully add this compound (1.0 eq) to a cooled (0-5 °C) solution of concentrated sulfuric acid in water.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude Methyl 3,4-dibromothiophene-2-carboxylate by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformations and experimental workflows described in this document.

functionalization_pathways cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_diazotization Diazotization & Sandmeyer Reaction start This compound acylation_reagents Acetic Anhydride or Acetyl Chloride, Base start->acylation_reagents sulfonylation_reagents Sulfonyl Chloride, Base start->sulfonylation_reagents diazotization_reagents 1. NaNO2, H+ 2. CuX start->diazotization_reagents acylation_product Methyl 3-acetamido-4-bromothiophene-2-carboxylate acylation_reagents->acylation_product Amide Formation sulfonylation_product Methyl 4-bromo-3-(sulfonamido)thiophene-2-carboxylate sulfonylation_reagents->sulfonylation_product Sulfonamide Formation sandmeyer_product Methyl 4-bromo-3-X-thiophene-2-carboxylate (X = Br, Cl, CN, etc.) diazotization_reagents->sandmeyer_product Substitution

Caption: Reaction pathways for the functionalization of the amino group.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Starting Material in Solvent add_base Add Base dissolve->add_base add_reagent Add Acylating/Sulfonylating Agent add_base->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify product Pure Functionalized Product purify->product

Caption: General experimental workflow for acylation and sulfonylation.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Reactions involving strong acids and bases should be performed with caution.

  • Diazonium salts can be explosive when dry and should be handled with extreme care and not isolated unless necessary. Always keep them in solution.

These protocols and application notes provide a comprehensive guide for the functionalization of this compound, a critical starting material for the synthesis of novel compounds with potential therapeutic applications. By following these procedures, researchers can efficiently generate a diverse library of derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for the Derivatization of Methyl 3-amino-4-bromothiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted thiophene core is a privileged scaffold found in numerous biologically active compounds.[1][2] The presence of three key functional groups—an amino group, a bromo substituent, and a methyl ester—provides multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound via two primary synthetic routes: N-acylation of the 3-amino group and Suzuki-Miyaura cross-coupling at the 4-bromo position. These derivatization strategies are fundamental in the synthesis of a diverse range of compounds with potential applications as anticancer agents and kinase inhibitors.

Derivatization Strategies

The derivatization of this compound can be strategically planned to explore different regions of chemical space. The amino group at the C3 position can be readily acylated to introduce a variety of substituents, while the bromo group at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Derivatization_Strategies start This compound nacylation N-Acylation start->nacylation RCOCl, Base suzuki Suzuki Coupling start->suzuki ArB(OH)2, Pd catalyst, Base product_n N-Acyl Derivatives nacylation->product_n product_s 4-Aryl/Heteroaryl Derivatives suzuki->product_s application_n Anticancer Agents, Kinase Inhibitors product_n->application_n application_s Anticancer Agents, Kinase Inhibitors product_s->application_s

Caption: Derivatization pathways for this compound.

Experimental Protocols

N-Acylation of the 3-Amino Group

N-acylation of the amino group on the thiophene ring is a straightforward method to introduce diverse functionalities. This modification can significantly impact the compound's biological activity and physicochemical properties.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Methyl 3-acetamido-4-bromothiophene-2-carboxylate.

Acylating AgentProductTypical Yield (%)
Acetic AnhydrideMethyl 3-acetamido-4-bromothiophene-2-carboxylate85-95
Benzoyl ChlorideMethyl 3-benzamido-4-bromothiophene-2-carboxylate80-90

Table 1: Representative yields for the N-acylation of this compound.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve starting material in anhydrous DCM add_base Add pyridine dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add acylating agent cool->add_acyl warm Warm to RT add_acyl->warm stir Stir for 2-4h warm->stir monitor Monitor by TLC stir->monitor quench Dilute and Wash monitor->quench dry Dry organic layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure N-Acylated Product

Caption: Experimental workflow for N-acylation.

Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely used in medicinal chemistry to synthesize biaryl and heteroaryl compounds.[3][4] This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the C4 position of the thiophene ring.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O10065-80
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9060-75

Table 2: Representative conditions and yields for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification add_reagents Add starting material, boronic acid, base, catalyst inert Evacuate & backfill with inert gas add_reagents->inert add_solvent Add degassed solvent inert->add_solvent heat Heat to 80-100 °C add_solvent->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure 4-Aryl Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Medicinal Chemistry Applications and Signaling Pathways

Derivatives of 3-aminothiophene-2-carboxylates have shown promise in various therapeutic areas, particularly as anticancer agents and kinase inhibitors.

Anticancer Activity

Many thieno[3,2-d]pyrimidine derivatives, which can be synthesized from this compound, have demonstrated potent anticancer activity.[5] These compounds often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For example, certain derivatives have shown inhibitory activity against Polo-like kinase 1 (PLK1), a key regulator of mitosis.[6] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Compound TypeTargetCell LineIC₅₀ (µM)
Thieno[3,2-d]pyrimidinePLK1HepG2 (Liver Cancer)0.011
3-Acylaminothiophene-Various Cancer LinesVaries

Table 3: Representative biological data for 3-aminothiophene derivatives.

Anticancer_Signaling_Pathway inhibitor Thiophene Derivative (e.g., PLK1 Inhibitor) plk1 PLK1 inhibitor->plk1 Inhibition mitosis Mitotic Progression plk1->mitosis cell_cycle_arrest G2/M Arrest mitosis->cell_cycle_arrest Disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway for PLK1 inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry. The protocols outlined in this document for N-acylation and Suzuki-Miyaura cross-coupling provide robust methods for generating compound libraries for biological screening. The demonstrated anticancer and kinase inhibitory activities of related compounds highlight the promise of this scaffold in the development of novel therapeutics. Further exploration of the derivatization of this molecule is warranted to fully elucidate its potential in drug discovery.

References

Application Notes and Protocols for Direct Arylation of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, offering a more sustainable alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. This protocol details the experimental setup for the direct arylation of Methyl 3-amino-4-bromothiophene-2-carboxylate, a versatile building block in medicinal chemistry and materials science. The presence of both an electron-donating amino group and a halogen on the thiophene ring presents a unique challenge in controlling the regioselectivity of the arylation. This document provides a comprehensive guide to the reaction conditions, experimental procedure, and expected outcomes.

The direct arylation of substituted thiophenes is a crucial transformation for the synthesis of novel pharmaceutical intermediates and functional organic materials. The regioselective introduction of aryl groups onto the thiophene core can significantly modulate the biological activity and photophysical properties of the resulting molecules. The conditions outlined below are based on established methodologies for the direct arylation of functionalized thiophenes and serve as a robust starting point for further optimization.

Reaction Principle and Regioselectivity

The direct arylation of this compound is anticipated to proceed via a palladium-catalyzed C-H activation at the C5 position of the thiophene ring. The 3-amino group is an electron-donating group, which generally activates the adjacent C2 and C5 positions for electrophilic attack. However, the C2 position is already substituted with a carboxylate group. The C4 position is blocked by a bromine atom. Therefore, the most likely position for C-H activation is the C5 position. The bromo-substituent at C4 can also serve to sterically hinder the C5 position to some extent, but electronic effects are expected to dominate, favoring arylation at the most electron-rich, unblocked position.[1]

The choice of catalyst, ligand, base, and solvent is critical in achieving high yields and selectivity. Palladium acetate (Pd(OAc)₂) is a commonly used catalyst precursor. Phosphine ligands, such as tricyclohexylphosphine (PCy₃), are often employed to facilitate the catalytic cycle. A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium acetate (KOAc) being common choices. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at elevated temperatures.

Experimental Workflow

The following diagram illustrates the general workflow for the direct arylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Aryl Halide - Pd(OAc)2 - Ligand - Base solvent Add Solvent (e.g., DMA) reagents->solvent inert Purge with Inert Gas (e.g., Argon) solvent->inert heating Heat to Reaction Temperature (e.g., 100-140 °C) inert->heating stirring Stir for Specified Time (e.g., 12-24 h) heating->stirring quench Cool and Quench Reaction stirring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for the direct arylation reaction.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the direct arylation of thiophene derivatives, which can be adapted for this compound.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Aryl HalideYield (%)
1Pd(OAc)₂ (2)PCy₃·HBF₄ (4)K₂CO₃ (2)DMA120244-Bromotoluene75-85
2Pd(OAc)₂ (1)NoneKOAc (2)DMA130184-Bromoacetophenone60-70
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane110241-Bromo-4-fluorobenzene70-80
4Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene110162-Bromopyridine50-60

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific aryl halide and reaction optimization.

Experimental Protocols

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube or a screw-cap vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • The vial is sealed with a cap containing a PTFE septum.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add anhydrous N,N-dimethylacetamide (DMA) (3-5 mL) to the reaction mixture via a syringe.

  • Reaction:

    • Place the reaction vessel in a preheated heating block or oil bath set to 120 °C.

    • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired arylated product.

  • Characterization:

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed direct C-H arylation.

catalytic_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X(L_n) pd0->pd_aryl pd_ch [Ar-Pd(II)-Th]^+ pd_aryl->pd_ch C-H Activation (CMD) pd_aryl->pd_ch pd_ch->pd0 product Ar-Thiophene pd_ch->product Reductive Elimination base Base pd_ch->base + H-Base+ start Ar-X start->pd0 Oxidative Addition thiophene Thiophene-H thiophene->pd_aryl base->pd_aryl

Caption: Palladium-catalyzed direct arylation cycle.

Disclaimer: This protocol provides a general guideline. The reaction conditions may require optimization for specific substrates and desired outcomes. It is essential to conduct all experiments in a well-ventilated fume hood and to follow standard laboratory safety procedures.

References

The Strategic Utility of Methyl 3-amino-4-bromothiophene-2-carboxylate in the Synthesis of Bioactive Thieno[3,2-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-amino-4-bromothiophene-2-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of various bioactive compounds. Its unique substitution pattern, featuring an amino group, a carboxylate ester, and a bromine atom on a thiophene core, allows for sequential and regioselective functionalization. This makes it an ideal starting material for the construction of complex fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their structural analogy to purines, enabling them to act as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.

This application note details the synthesis of 4-morpholinothieno[3,2-d]pyrimidines, a class of potent Phosphatidylinositol-3-kinase (PI3K) inhibitors, using this compound as the key starting material. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.

Synthesis of Bioactive 4-Morpholinothieno[3,2-d]pyrimidines

The synthesis of 4-morpholinothieno[3,2-d]pyrimidines from this compound is a well-established three-step process involving condensation, chlorination, and nucleophilic substitution. This synthetic route is efficient and provides good overall yields.

Data Presentation: Synthesis of 4-Morpholinothieno[3,2-d]pyrimidines
StepReactionReagents and ConditionsProductYield (%)
1CondensationFormamide, 150-180°C, 14 h7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one~85
2ChlorinationPOCl₃, DMF (cat.), 80°C, 3 h7-Bromo-4-chlorothieno[3,2-d]pyrimidine~85
3Nucleophilic SubstitutionMorpholine, Ethanol, 78°C, 5 h7-Bromo-4-morpholinothieno[3,2-d]pyrimidine~54
Bioactivity of Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine derivatives have demonstrated significant inhibitory activity against various cancer cell lines and kinases. The morpholine moiety at the 4-position is a common feature in many PI3K inhibitors.

Compound ClassTargetExample IC₅₀Cell LineReference
2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3Kβ72% inhibition at 10 µM-[1]
2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3Kγ84% inhibition at 10 µM-[1]
4-Substituted thieno[3,2-d]pyrimidinesP. falciparum--[2]
Thieno[3,2-d]pyrimidine derivativesPI3K p110α-Various tumor cells[3]

Experimental Protocols

Step 1: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one
  • To a round-bottom flask, add this compound (1 equivalent).

  • Add an excess of formamide (e.g., 10-15 equivalents).

  • Heat the reaction mixture to 150-180°C and stir for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one.

Step 2: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
  • Suspend 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).[4]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to 80°C and stir for 3 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture into ice-cold water.

  • Stir the mixture at room temperature to allow for the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.[4]

Step 3: Synthesis of 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine
  • Dissolve 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in ethanol (15 mL).[4]

  • Add morpholine (1.1-1.5 equivalents).

  • Reflux the reaction mixture at 78°C for 5 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product with dichloromethane (DCM) and water.[4]

  • Wash the organic layer successively with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine.[4]

Mandatory Visualization

Synthesis_Workflow Start This compound Step1 Condensation Start->Step1 Intermediate1 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one Step1->Intermediate1 Formamide, 150-180°C Step2 Chlorination Intermediate1->Step2 Intermediate2 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Step2->Intermediate2 POCl₃, DMF (cat.), 80°C Step3 Nucleophilic Substitution Intermediate2->Step3 FinalProduct 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine (Bioactive PI3K Inhibitor) Step3->FinalProduct Morpholine, EtOH, 78°C

Caption: Synthetic workflow for the preparation of a bioactive thieno[3,2-d]pyrimidine.

PI3K_Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[3,2-d]pyrimidines.

References

Application Notes and Protocols for the N-acylation of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-bromothiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive amino group allows for straightforward functionalization, with N-acylation being a primary transformation to introduce a wide variety of substituents. This modification is a key step in the synthesis of numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antibacterial compounds. The resulting N-acyl derivatives serve as crucial intermediates for the construction of more complex molecular architectures, such as thieno[3,2-d]pyrimidines.

These application notes provide detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and carboxylic acid anhydrides. The procedures are designed to be robust and scalable for laboratory synthesis.

General Workflow for N-Acylation

The overall experimental process for the N-acylation of this compound is outlined in the diagram below. The process involves the dissolution of the starting material, addition of a base and the acylating agent, monitoring the reaction, and subsequent workup and purification of the final product.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Methyl 3-amino-4-bromothiophene- 2-carboxylate in an anhydrous solvent add_base Add a suitable base (e.g., pyridine, triethylamine) start->add_base add_acyl Add acylating agent (acyl chloride or anhydride) dropwise at controlled temperature (e.g., 0 °C) add_base->add_acyl react Stir at room temperature or heat as required. Monitor reaction by TLC. add_acyl->react quench Quench reaction mixture react->quench extract Extract with an organic solvent quench->extract wash Wash organic layer (e.g., with aq. HCl, NaHCO3, brine) extract->wash dry Dry over anhydrous Na2SO4, filter, and concentrate wash->dry purify Purify by recrystallization or column chromatography dry->purify end Characterize the N-acylated product purify->end

Caption: General experimental workflow for the N-acylation of this compound.

Experimental Protocols

Two primary protocols for the N-acylation of this compound are presented below. Method A utilizes an acyl chloride, which is generally more reactive, while Method B employs a carboxylic acid anhydride.

Method A: N-acylation using an Acyl Chloride

This protocol is suitable for a wide range of acyl chlorides and typically proceeds at room temperature. Pyridine is used as both a solvent and a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Method B: N-acylation using a Carboxylic Acid Anhydride

This method is ideal for common acylations, such as acetylation with acetic anhydride. It can be performed with or without a basic catalyst, depending on the reactivity of the anhydride and the amine.

Materials:

  • This compound

  • Carboxylic acid anhydride (e.g., acetic anhydride)

  • Glacial acetic acid or an inert solvent like toluene or dichloromethane

  • (Optional) Catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating), and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene in a round-bottom flask.

  • Add the carboxylic acid anhydride (1.5-2.0 eq) to the solution.

  • If required, add a catalytic amount of a promoter (e.g., a drop of concentrated H₂SO₄ or pyridine).

  • Stir the mixture at room temperature or heat to 50-80 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-water with stirring.

  • If the product precipitates as a solid, it can be collected by filtration, washed with water, and dried.

  • Alternatively, extract the product with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution (to neutralize acidic components) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography as described in Method A.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the N-acylation of this compound based on the protocols described.

ParameterMethod A (Acyl Chloride)Method B (Acid Anhydride)
Starting Material This compoundThis compound
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)Acid Anhydride (e.g., Acetic Anhydride)
Equivalents of Acylating Agent 1.1 - 1.2 eq1.5 - 2.0 eq
Base/Catalyst Pyridine (solvent and base)Optional: Pyridine or H₂SO₄ (catalytic)
Solvent PyridineGlacial Acetic Acid, Toluene, or DCM
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Reaction Time 2 - 6 hours4 - 12 hours
Workup Aqueous acidic and basic washNeutralization and aqueous wash
Purification Recrystallization or Column ChromatographyRecrystallization or Column Chromatography
Expected Yield 75 - 95%70 - 90%

Note: Yields are estimates and can vary based on the specific acylating agent used, the scale of the reaction, and the purity of the reagents. Optimization of reaction conditions may be necessary for specific substrates.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them with care under anhydrous conditions.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Reactions involving acyl chlorides can be exothermic. Ensure proper temperature control, especially during the addition of the reagent.

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 3-amino-4-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods will depend on the impurity profile, the scale of the purification, and the desired final purity.

Q2: My compound appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?

  • Use of Neutralized Silica: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), before packing the column.

  • Alternative Stationary Phases: For highly sensitive compounds, consider using a more neutral stationary phase like neutral alumina.

  • Swift Purification: Minimize the time the compound spends on the column by optimizing the solvent system for a faster elution without compromising separation.

Q3: What are some common impurities I should be aware of during the synthesis and purification of this compound?

A3: While a definitive list of impurities is specific to the synthetic route, potential impurities in the synthesis of substituted aminothiophenes can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors to the thiophene ring.

  • Over-brominated or Under-brominated Species: If bromination is a step in the synthesis, isomers or compounds with different degrees of bromination may be present.

  • Side-Reaction Products: The formation of regioisomers or products from competing reaction pathways.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. Develop a TLC system that provides good separation between your target compound and any impurities. This same solvent system can often be adapted for column chromatography. Staining with a UV lamp is typically effective for visualizing thiophene derivatives.

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, cyclohexane/ethyl acetate, dichloromethane/methanol) to find an optimal eluent that provides a good separation factor (ΔRf > 0.2) between the product and impurities.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Improper column packing leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Dry packing followed by careful wetting or slurry packing can be effective.
Product is Tailing on the TLC/Column The compound is highly polar and interacts strongly with the silica gel.Add a small amount of a polar modifier to your eluent. For an amine-containing compound, adding a small percentage of triethylamine (e.g., 0.1%) can help to reduce tailing by competing for active sites on the silica gel.
Low Recovery of the Product The product is too strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent during chromatography (gradient elution) to ensure all the product is eluted.
The product is partially soluble in the eluent fractions and some remains in the column.After the main fractions are collected, flush the column with a significantly more polar solvent to check for any remaining product.
Recrystallization
Issue Potential Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature, and then in an ice bath.
The chosen solvent is not ideal.Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common choices for similar compounds include ethanol, methanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or nucleation has not occurred.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Adding a seed crystal of the pure compound can also initiate crystallization. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Low Recovery of Purified Compound Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The crystals are being washed with a solvent in which they have significant solubility.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This is a general protocol based on methods used for structurally similar aminothiophene derivatives. Optimization will be necessary for your specific sample.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as petroleum ether/ethyl acetate (e.g., starting with a 9:1 ratio).[1]

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

    • Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) dropwise while heating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in portions, heating the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored due to impurities, you may add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude Methyl 3-amino-4- bromothiophene-2-carboxylate dissolve Dissolve in minimal suitable solvent crude_product->dissolve tlc TLC Analysis for Solvent System Optimization dissolve->tlc column_chromatography Column Chromatography tlc->column_chromatography Optimized Eluent recrystallization Recrystallization tlc->recrystallization Suitable Solvent pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Options start Purification Attempt check_purity Purity Acceptable? start->check_purity success Pure Product Obtained check_purity->success Yes failure Further Purification Required check_purity->failure No option1 Adjust Chromatography Solvent System failure->option1 option2 Change Stationary Phase (e.g., Alumina) failure->option2 option3 Attempt Recrystallization failure->option3 option4 Check for Compound Degradation failure->option4 option1->start option2->start option3->start option4->start

Caption: Logical diagram for troubleshooting the purification process.

References

Technical Support Center: Suzuki Coupling of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki coupling of Methyl 3-amino-4-bromothiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of this compound?

A1: The primary side products in the Suzuki coupling of this substrate are typically:

  • Homocoupling Product: Dimerization of the starting bromothiophene to form a bithiophene derivative. This can occur through a palladium-catalyzed C-H activation pathway, sometimes even leaving the C-Br bond intact for further reactions.

  • Debrominated Product (Dehalogenation): Reduction of the starting material where the bromine atom is replaced by a hydrogen atom, yielding Methyl 3-aminothiophene-2-carboxylate. This is a common side reaction with brominated heterocycles like pyrroles and thiophenes.

  • Protodeborylation Product: The boronic acid coupling partner is converted back to its corresponding hydrocarbon. This is a significant issue with heteroarylboronic acids, particularly thiopheneboronic acids, and is promoted by basic conditions and elevated temperatures.[1]

Q2: How do the amino and methyl ester groups on the thiophene ring influence the Suzuki coupling reaction?

A2: The substituent groups on your thiophene substrate play a significant role:

  • 3-Amino Group: As an electron-donating group, the amino functionality can increase the electron density of the thiophene ring. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging. Furthermore, the basic nature of the amino group can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity.

  • Methyl Ester Group: This electron-withdrawing group can influence the reactivity of the adjacent C-Br bond. Under the basic conditions of the Suzuki coupling, hydrolysis of the ester to the corresponding carboxylic acid can occur, especially if strong aqueous bases are used at elevated temperatures. The resulting carboxylate can have different solubility and coordinating properties, which may affect the reaction outcome.

Q3: My reaction is showing low conversion of the starting material. What are the likely causes and how can I improve the yield?

A3: Low conversion can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-rich and potentially coordinating substrate. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.

  • Base Selection: The choice of base is critical. Strong bases can promote side reactions. A thorough screening of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF is recommended. For substrates with base-sensitive groups like esters, milder bases like KF may be preferable.

  • Solvent System: The solubility of all components is crucial. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and increased side product formation. Try running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer duration.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Predominant Formation of Homocoupling Side Product
Potential Cause Recommended Action
High Catalyst Loading or Inactive Catalyst Decrease the palladium catalyst loading. Ensure the catalyst is fresh and active.
Presence of Oxygen Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Sub-optimal Ligand Switch to a more sterically hindered ligand to disfavor the homocoupling pathway.
Issue 2: Significant Amount of Debrominated Side Product
Potential Cause Recommended Action
Presence of a Hydride Source Ensure all reagents and solvents are of high purity. Certain impurities or the solvent itself can act as a hydride source.
Inappropriate Base Some bases can promote dehalogenation. Screen different bases (e.g., switch from a carbonate to a phosphate base).
High Reaction Temperature Lower the reaction temperature and extend the reaction time.
Issue 3: Boronic Acid Decomposition (Protodeborylation)
Potential Cause Recommended Action
Strongly Basic Conditions Use a milder base (e.g., KF) or a lower concentration of the base.
Presence of Protic Solvents Minimize the amount of water in the reaction or consider running the reaction under anhydrous conditions if possible.
Unstable Boronic Acid Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate. These release the boronic acid slowly into the reaction mixture.

Experimental Protocols

General Procedure for Suzuki Coupling of a Bromothiophene Derivative:

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if separate) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the Suzuki coupling of this compound.

Suzuki Coupling and Side Reactions Thiophene This compound OxAdd Oxidative Addition Thiophene->OxAdd Homocoupling Homocoupling Side Product Thiophene->Homocoupling Side Reaction Debromination Debromination Side Product Thiophene->Debromination Side Reaction BoronicAcid Ar-B(OH)2 Transmetalation Transmetalation BoronicAcid->Transmetalation Protodeborylation Protodeborylation Side Product (Ar-H) BoronicAcid->Protodeborylation Side Reaction Pd0 Pd(0)Ln Pd0->OxAdd ThienylPd Thienyl-Pd(II)-Br OxAdd->ThienylPd ThienylPd->Transmetalation CouplingIntermediate Thienyl-Pd(II)-Ar Transmetalation->CouplingIntermediate ReductiveElimination Reductive Elimination CouplingIntermediate->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Desired Product: Methyl 3-amino-4-arylthiophene-2-carboxylate ReductiveElimination->Product

Caption: Main Suzuki coupling cycle and potential side reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Pure Solvents/Base? - Stable Boronic Acid? Start->CheckReagents CheckReagents->Start Reagents Faulty CheckConditions 2. Review Reaction Conditions - Inert Atmosphere? - Degassed Solvents? - Optimal Temperature? CheckReagents->CheckConditions Reagents OK CheckConditions->Start Conditions Faulty OptimizeCatalyst 3. Optimize Catalyst System - Screen Ligands - Vary Catalyst Loading CheckConditions->OptimizeCatalyst Conditions OK OptimizeBaseSolvent 4. Optimize Base and Solvent - Screen Different Bases - Adjust Solvent Ratio OptimizeCatalyst->OptimizeBaseSolvent Still Low Yield Success Improved Yield OptimizeCatalyst->Success Optimization Successful OptimizeBaseSolvent->Success Optimization Successful

Caption: A workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Preventing Dehalogenation in Bromothiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation in bromothiophene cross-coupling reactions.

Troubleshooting Guides

Unwanted dehalogenation, the substitution of a bromine atom with a hydrogen atom, is a frequent side reaction that lowers the yield of the desired coupled product. This guide provides a systematic approach to diagnose and resolve this issue across various palladium-catalyzed cross-coupling reactions.

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of mono-brominated or fully debrominated thiophene byproducts, confirmed by GC-MS or NMR.

  • Low yield of the desired biarylthiophene product.

  • Complex product mixture that is difficult to purify.

Troubleshooting Workflow:

Dehalogenation_Troubleshooting_Suzuki start Significant Dehalogenation in Suzuki Coupling step1 Optimize Solvent System (Dioxane/Water Ratio) start->step1 Initial Check step2 Screen Ligands (Bulky, Electron-Rich) step1->step2 If problem persists step3 Evaluate Base (Weaker Base) step2->step3 If problem persists step4 Lower Reaction Temperature step3->step4 If problem persists end Dehalogenation Minimized step4->end

Figure 1: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.

Root Causes and Solutions:

Potential CauseRecommended Solution
Excess Water While water is often necessary for Suzuki couplings, an excess can serve as a proton source for dehalogenation.[1] Carefully control the water content in your solvent system. For dibromothiophenes, minimizing water is crucial to prevent dehalogenation during the first coupling.
Inappropriate Solvent Solvents like dioxane and DMF have been reported to sometimes promote dehalogenation.[2][3] Consider switching to a non-polar aprotic solvent like toluene.
Suboptimal Base Strong bases can sometimes promote dehalogenation. Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[4]
High Reaction Temperature Elevated temperatures can increase the rate of dehalogenation.[5] Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C).[2][6]
Ligand Choice The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over dehalogenation.[4][7]
Issue 2: Dehalogenation in Stille, Heck, and Sonogashira Couplings

Symptoms:

  • Formation of dehalogenated thiophene starting material as a major byproduct.

  • Reduced yield of the desired coupled product.

General Troubleshooting Strategies:

Coupling ReactionKey Parameters to Adjust
Stille Coupling Solvent: Dioxane and DMF can be problematic; consider using toluene.[2] Ligands: Employing bulkier phosphine ligands can help suppress dehalogenation.[2]
Heck Reaction Base: The choice of base can be critical. Ensure all reagents are pure and dry, as impurities can promote reductive dehalogenation.[8][9] Ligands: Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and suppress side reactions.[9]
Sonogashira Coupling Catalyst System: The presence of a copper co-catalyst can sometimes lead to side reactions. Copper-free conditions may be beneficial.[10] Base: Use a mild amine base.[10] Ensure anhydrous and anaerobic conditions to prevent side reactions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: Dehalogenation, or hydrodehalogenation, often proceeds through the formation of a palladium-hydride (Pd-H) species.[5] This intermediate can arise from various sources, including water, the base, the solvent, or other impurities. The Pd-H species can then transfer a hydride to the palladium-bound thiophene, leading to reductive elimination of the dehalogenated thiophene instead of the desired cross-coupled product.

Q2: How does the position of the bromine atom on the thiophene ring affect the likelihood of dehalogenation?

A2: 2-Bromothiophene is generally more reactive than 3-bromothiophene in palladium-catalyzed cross-coupling reactions.[12] This is due to the C2 position being more electron-deficient, which facilitates the initial oxidative addition step.[12] While this higher reactivity can be advantageous, it can also make 2-bromothiophene more susceptible to side reactions like dehalogenation under non-optimized conditions.

Q3: Can the choice of palladium precatalyst influence the extent of dehalogenation?

A3: Yes, the choice of palladium precatalyst and its associated ligands can have a significant impact. Using a stable and highly active catalyst system can promote a faster rate for the desired cross-coupling pathway, thereby outcompeting the slower dehalogenation pathway.[7] For example, catalysts with bulky, electron-rich ligands can accelerate reductive elimination of the product.[4]

Q4: Are there any general precautions I can take to minimize dehalogenation regardless of the specific coupling reaction?

A4: Yes, several general laboratory practices can help minimize dehalogenation:

  • Inert Atmosphere: Always perform reactions under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst, which can lead to side reactions.

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents to minimize potential sources of protons or species that could lead to Pd-H formation.[5]

  • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.[2]

Data Presentation

Table 1: Effect of Dioxane/Water Ratio on Dehalogenation in Suzuki-Miyaura Coupling

This data is based on studies of a dibromothiophene derivative and illustrates the critical role of the solvent composition.[2][13]

Dioxane:Water Ratio (v/v)OutcomeDehalogenation Level
4:1Major product is dehalogenatedHigh
6:1Complete conversion, minimal side reaction<10%
8:1Incomplete reaction after 24 hoursLow

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol for Minimal Dehalogenation

This protocol is adapted for a generic bromothiophene and arylboronic acid, with conditions optimized to reduce dehalogenation.[2][6]

Reagents and Setup:

  • Bromothiophene (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Dioxane/water (6:1 v/v, 10 mL)

  • Round-bottom flask with a condenser and magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen).

Procedure:

  • To the reaction flask, add the bromothiophene, arylboronic acid, and potassium carbonate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol Optimized to Avoid Dehalogenation

This protocol for a generic bromothiophene and organostannane reagent uses conditions designed to minimize dehalogenation.[2]

Reagents and Setup:

  • Bromothiophene (1.0 mmol)

  • Organostannane reagent (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous toluene (10 mL)

  • Schlenk flask and other necessary glassware for reactions under an inert atmosphere.

Procedure:

  • To the reaction flask, add the bromothiophene and the palladium catalyst.

  • Add the anhydrous toluene.

  • Degas the mixture with three freeze-pump-thaw cycles.

  • Under a positive pressure of argon or nitrogen, add the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an appropriate solvent and quench with a saturated aqueous solution of potassium fluoride to precipitate tin byproducts.

  • Stir vigorously for 1-2 hours, then filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Competing_Pathways cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Competing Dehalogenation Pathway Ar-Pd(II)-Br Ar-Pd(II)-Br Coupling_Product Desired Coupling Product Ar-Pd(II)-Br->Coupling_Product Transmetalation & Reductive Elimination Dehalogenated_Product Dehalogenated Byproduct Ar-Pd(II)-Br->Dehalogenated_Product Hydride Transfer & Reductive Elimination Pd(0) Pd(0) Coupling_Product->Pd(0) Regenerates Ar-Br Bromothiophene (Ar-Br) Ar-Br->Ar-Pd(II)-Br Oxidative Addition Nu-M Coupling Partner (e.g., Ar'-B(OH)2) Nu-M->Ar-Pd(II)-Br H_Source Proton Source (H2O, Base, Solvent) Pd-H Pd-H Species H_Source->Pd-H Pd-H->Ar-Pd(II)-Br

Figure 2: Competing pathways of cross-coupling and dehalogenation.

References

Navigating the Synthesis of Thieno[3,2-d]pyrimidines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of thieno[3,2-d]pyrimidines represents a critical step in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.[1] This guide provides a centralized resource for troubleshooting common issues and answering frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the thieno[3,2-d]pyrimidine core?

A1: The most prevalent starting materials are 3-aminothiophene-2-carboxylate derivatives.[2][3] These can be synthesized in a two-step process from appropriate aldehydes or ketones, which are first converted to substituted chloronitriles and then reacted with methyl 2-mercaptoacetate.[2][3] Another common starting point is methyl 3-amino-5-(aryl)thiophene-2-carboxylate.[4]

Q2: Which cyclization agents are typically used to form the pyrimidine ring?

A2: A variety of one-carbon sources can be employed for the cyclization step. These include formic acid, triethyl orthoformate, and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3][4] The choice of agent can depend on the desired substitution pattern on the pyrimidine ring.

Q3: Can microwave irradiation be used to improve reaction times and yields?

A3: Yes, microwave irradiation has been successfully used to accelerate the synthesis of thieno[3,2-d]pyrimidin-4-ones. For instance, the reaction of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with DMF-DMA can be efficiently carried out under microwave irradiation at 100°C.[4]

Q4: How can I introduce substituents at the 4-position of the thieno[3,2-d]pyrimidine ring?

A4: A common strategy involves the conversion of a thieno[3,2-d]pyrimidin-4-one to a 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7] This 4-chloro derivative can then undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles such as amines, alcohols, or thiols to introduce a wide range of substituents.[7][8] Suzuki coupling reactions with aryl or heteroaryl boronic acids are also employed to introduce carbon-based substituents.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Final Thieno[3,2-d]pyrimidine Product
Potential Cause Suggested Solution
Inefficient Cyclization Optimize the reaction conditions for the cyclization step. This includes screening different solvents (e.g., DCM, DCE, dioxane, toluene), adjusting the reaction temperature, and varying the reaction time.[2][3] For example, switching from DCM at 45°C to DCE at 80°C significantly improved the yield of a tricyclic thieno[3,2-d]pyrimidinone from 42% to 79%.[3] Solvent-free conditions at elevated temperatures (e.g., 140°C) can also lead to high yields, although workup may be more complex.[3]
Poor Reactivity of Starting Materials Ensure the purity of your starting 3-aminothiophene-2-carboxylate. Impurities can interfere with the cyclization. Also, consider the electronic nature of the substituents on the thiophene ring, as this can influence the nucleophilicity of the amino group.
Suboptimal Chlorination Step When preparing 4-substituted derivatives, ensure the complete conversion of the pyrimidinone to the 4-chloro intermediate. This can be monitored by TLC. Use of a slight excess of POCl₃ and an appropriate reaction temperature (e.g., reflux) is crucial.[9]
Inefficient Nucleophilic Substitution For SNAr reactions, the choice of base and solvent is critical. Common bases include K₂CO₃ or Et₃N.[4][7] The solvent should be able to dissolve the reactants and facilitate the reaction; DMF and ethanol are frequently used.[7] For less reactive nucleophiles, consider using a palladium catalyst for a coupling reaction.[8]
Issue 2: Formation of Unexpected Side Products
Potential Cause Suggested Solution
Self-condensation of Starting Materials Ensure slow addition of reagents and maintain the recommended reaction temperature to minimize side reactions.
Incomplete Cyclization Leading to Amide Intermediates If the cyclization is incomplete, you may isolate the intermediate amide. To drive the reaction to completion, try increasing the reaction time or temperature.[4]
Hydrolysis of Chloro-intermediate During workup of the 4-chloro-thieno[3,2-d]pyrimidine, avoid prolonged exposure to water or protic solvents to prevent hydrolysis back to the pyrimidinone. Quenching the reaction mixture in ice-water is a common procedure.[7]
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Product is an Oil or Gummy Solid Try triturating the crude product with a suitable solvent system, such as diethyl ether/petroleum ether, to induce crystallization.[4]
Co-elution with Starting Materials or Reagents Optimize your column chromatography conditions. Experiment with different solvent gradients (e.g., ethyl acetate/hexanes) to achieve better separation.
Residual Catalyst If using a palladium catalyst, special purification techniques may be needed to remove residual metal. This can include treatment with a scavenger resin or filtration through a pad of Celite.

Experimental Protocols

General Procedure for the Synthesis of 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one
  • Synthesis of Methyl 3-amino-5-arylthiophene-2-carboxylate: A substituted acetophenone is treated with phosphoryl trichloride and hydroxylamine hydrochloride in DMF to generate the corresponding chloronitrile.[7] This intermediate is then reacted with methyl thioglycolate in the presence of sodium methylate in methanol to yield the desired 3-aminothiophene derivative.[7]

  • Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one: The 3-aminothiophene-2-carboxylate is reacted with a one-carbon source. For example, condensation with formic acid under microwave irradiation or heating with DMF-DMA in ethanol can be employed.[4]

Synthesis of 4-Chloro-6-aryl-thieno[3,2-d]pyrimidine
  • The 6-aryl-thieno[3,2-d]pyrimidin-4(3H)-one is suspended in phosphorus oxychloride (POCl₃).[7]

  • A catalytic amount of DMF may be added.

  • The mixture is heated at reflux for a specified time (e.g., 3 hours) until the reaction is complete as monitored by TLC.[6]

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro derivative.[7]

General Procedure for Nucleophilic Aromatic Substitution at the 4-Position
  • To a solution of the 4-chloro-6-aryl-thieno[3,2-d]pyrimidine in a suitable solvent (e.g., ethanol, DMF), the desired nucleophile (e.g., an amine, alcohol, or thiol) and a base (e.g., K₂CO₃, Et₃N) are added.[4][7]

  • The reaction mixture is stirred at room temperature or heated (e.g., 60-130°C) for a period ranging from a few hours to overnight, depending on the reactivity of the nucleophile.[7]

  • Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Visualizing the Workflow and Key Relationships

To further aid in the understanding of the synthesis and optimization process, the following diagrams illustrate the general workflow, a troubleshooting decision tree, and the interplay of key reaction parameters.

G General Synthesis Workflow for 4-Substituted Thieno[3,2-d]pyrimidines cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Functionalization at C4 start Aldehyde/Ketone chloro Chloronitrile Intermediate start->chloro POCl3, DMF amino_thiophene 3-Aminothiophene-2-carboxylate chloro->amino_thiophene Methyl thioglycolate, NaOMe pyrimidinone Thieno[3,2-d]pyrimidin-4-one amino_thiophene->pyrimidinone Formic acid or DMF-DMA chloro_pyrimidine 4-Chloro-thieno[3,2-d]pyrimidine pyrimidinone->chloro_pyrimidine POCl3 final_product 4-Substituted Product chloro_pyrimidine->final_product Nucleophile (R-XH), Base

Caption: General synthetic pathway for 4-substituted thieno[3,2-d]pyrimidines.

G Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_cyclization Optimize Cyclization Conditions (Solvent, Temp, Time) check_purity->optimize_cyclization Purity OK success Yield Improved check_purity->success Impure -> Purify optimize_chlorination Optimize Chlorination (Reagent excess, Temp) optimize_cyclization->optimize_chlorination Yield still low optimize_cyclization->success Yield improved optimize_substitution Optimize Substitution (Base, Solvent, Temp) optimize_chlorination->optimize_substitution Yield still low optimize_chlorination->success Yield improved optimize_substitution->success

Caption: Decision tree for troubleshooting low reaction yields.

G Interplay of Reaction Parameters in Cyclization Yield Reaction Yield Temperature Temperature Temperature->Yield Time Reaction Time Temperature->Time influences Solvent Solvent Polarity & Boiling Point Solvent->Yield Solvent->Temperature determines range Time->Yield Catalyst Catalyst/ Reagent Catalyst->Yield Catalyst->Temperature may affect optimal

Caption: Relationship between key parameters for reaction optimization.

References

managing impurities in the synthesis of Articaine from its thiophene precursor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Articaine from its thiophene precursor, methyl 3-amino-4-methylthiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Articaine from its thiophene precursor?

A1: The most common synthetic route involves a two-step process starting from methyl 3-amino-4-methylthiophene-2-carboxylate. The first step is an amidation reaction with 2-chloropropionyl chloride to form the intermediate, methyl 4-methyl-3-(2-chloropropanamido)thiophene-2-carboxylate. This intermediate is then reacted with propylamine in an ammoniation reaction to yield Articaine base. Finally, the base is converted to its hydrochloride salt for pharmaceutical use.[1][2][3]

Q2: What are the critical parameters to control during the amidation step?

A2: The amidation reaction is crucial for achieving high yield and purity. Key parameters to control include:

  • Temperature: The reaction is typically carried out at a low temperature (around 0-10 °C) to control the exothermic nature of the reaction and minimize side-product formation.[2]

  • Reagent Addition: Slow, dropwise addition of 2-chloropropionyl chloride is recommended to maintain temperature control and prevent localized high concentrations of the acylating agent.[2]

  • Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is used to scavenge the HCl generated during the reaction. The choice and stoichiometry of the base can impact reaction efficiency and impurity profile.[1][3]

  • Solvent: Dichloromethane is a commonly used solvent for this step.[2]

Q3: What are some common impurities that can form during the synthesis?

A3: Several process-related impurities and degradation products can arise. Some of the known impurities include:

  • Articaine Related Compound A (Methyl 4-methyl-3-[2-(propylamino)acetamido]thiophene-2-carboxylate): This impurity can arise from impurities in the starting materials or side reactions.[4][5]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of methyl 3-amino-4-methylthiophene-2-carboxylate and 2-chloropropionyl chloride in the product mixture.

  • Over-alkylation Products: Reaction of propylamine at other sites on the intermediate molecule.

  • Hydrolysis Products: The ester group in Articaine can be susceptible to hydrolysis, especially under non-optimal pH conditions during work-up and storage.[6]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of both the amidation and ammoniation reactions. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the expected product, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are the recommended purification methods for Articaine hydrochloride?

A5: The final product, Articaine hydrochloride, is typically purified by recrystallization. A common procedure involves dissolving the crude product in a suitable solvent like ethanol and then inducing crystallization by adding an anti-solvent such as acetone.[7] The purity of the final product should be assessed using HPLC.

Troubleshooting Guides

Low Yield in Amidation Step
Potential Cause Troubleshooting Action
Incomplete Reaction - Monitor the reaction closely using TLC until the starting material is consumed.- Ensure the molar ratio of 2-chloropropionyl chloride is sufficient.- Check the quality and reactivity of the acylating agent.
Side Reactions - Maintain a low reaction temperature (0-10 °C) to minimize the formation of byproducts.[2]- Ensure slow and controlled addition of 2-chloropropionyl chloride.- Use a non-nucleophilic base to avoid competition with the amine.
Poor Quality Reagents - Use high-purity starting materials and solvents.- Ensure the 2-chloropropionyl chloride has not degraded.
Losses during Work-up - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Ensure complete precipitation of the intermediate if it is isolated.
Low Yield in Ammoniation Step
Potential Cause Troubleshooting Action
Incomplete Reaction - Increase the reaction time and/or temperature as needed, while monitoring for degradation.- Use a sufficient excess of propylamine to drive the reaction to completion.
Side Reactions - The reaction of propylamine is generally clean, but high temperatures can lead to degradation. Optimize the temperature for a balance between reaction rate and purity.
Volatilization of Propylamine - Ensure the reaction is conducted in a well-sealed vessel to prevent the loss of volatile propylamine, especially if heating.
Inefficient Work-up - Optimize the extraction procedure to ensure complete recovery of the Articaine base from the reaction mixture.
High Impurity Levels in Final Product
Potential Cause Troubleshooting Action
Incomplete Reactions - Refer to the troubleshooting guides for low yields in the amidation and ammoniation steps to ensure reactions go to completion.
Formation of Side Products - Optimize reaction conditions (temperature, addition rate, stoichiometry) in both synthetic steps to minimize side product formation.
Inefficient Purification - Optimize the recrystallization procedure. This may involve screening different solvent/anti-solvent systems, adjusting the cooling rate, or performing multiple recrystallizations.- Consider using column chromatography for the purification of the Articaine base before salt formation if high levels of impurities persist.
Degradation of Product - Avoid harsh acidic or basic conditions during work-up and purification.- Store the final product under appropriate conditions (cool, dry, and protected from light) to prevent degradation.[6]

Experimental Protocols

Amidation of Methyl 3-amino-4-methylthiophene-2-carboxylate
  • To a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, methyl 4-methyl-3-(2-chloropropanamido)thiophene-2-carboxylate.

Ammoniation to form Articaine Base
  • Dissolve the crude intermediate from the previous step in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Add propylamine (2-3 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Articaine base as an oil.

Formation and Purification of Articaine Hydrochloride
  • Dissolve the crude Articaine base in acetone.

  • Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl, while stirring, until the pH is acidic.

  • Stir the mixture at room temperature to induce crystallization.

  • Collect the precipitated solid by filtration and wash with cold acetone.

  • Recrystallize the crude Articaine hydrochloride from a mixture of ethanol and acetone to obtain the pure product.

  • Dry the purified crystals under vacuum.

Analytical Method: HPLC-UV for Purity Determination
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Presentation

Table 1: Representative Yields and Purity at Different Stages of Synthesis

StageProductTypical Yield (%)Typical Purity (HPLC, %)Reference
AmidationMethyl 4-methyl-3-(2-chloropropanamido)thiophene-2-carboxylate70-85>95[1][3]
AmmoniationArticaine Base80-90>97 (crude)[1][3]
Salt Formation & PurificationArticaine Hydrochloride85-95 (from base)>99.5[1][3]

Visualizations

Articaine Synthesis Workflow

Articaine_Synthesis cluster_0 Step 1: Amidation cluster_1 Step 2: Ammoniation cluster_2 Step 3: Salt Formation & Purification Thiophene Methyl 3-amino-4- methylthiophene-2-carboxylate Intermediate Methyl 4-methyl-3-(2-chloropropanamido) thiophene-2-carboxylate Thiophene->Intermediate Amidation Reagent1 2-Chloropropionyl chloride Triethylamine, DCM Reagent1->Intermediate Articaine_Base Articaine Base Intermediate->Articaine_Base Ammoniation Reagent2 Propylamine DMF or DMSO Reagent2->Articaine_Base Articaine_HCl Articaine Hydrochloride Articaine_Base->Articaine_HCl Salt Formation Reagent3 HCl Ethanol/Acetone Reagent3->Articaine_HCl

Caption: Synthetic workflow for Articaine Hydrochloride.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Step Identify the problematic step: Amidation or Ammoniation? Start->Check_Step Amidation_Issues Amidation Step Issues Check_Step->Amidation_Issues Amidation Ammoniation_Issues Ammoniation Step Issues Check_Step->Ammoniation_Issues Ammoniation Incomplete_Amidation Incomplete Reaction? Amidation_Issues->Incomplete_Amidation Amidation_Side_Products Side Product Formation? Amidation_Issues->Amidation_Side_Products Incomplete_Ammoniation Incomplete Reaction? Ammoniation_Issues->Incomplete_Ammoniation Ammoniation_Workup Work-up Issues? Ammoniation_Issues->Ammoniation_Workup Incomplete_Amidation->Amidation_Side_Products No Solution1 Increase reaction time/ check reagent stoichiometry Incomplete_Amidation->Solution1 Yes Solution2 Optimize temperature/ reagent addition rate Amidation_Side_Products->Solution2 Yes Incomplete_Ammoniation->Ammoniation_Workup No Solution3 Increase reaction time/ temperature or excess amine Incomplete_Ammoniation->Solution3 Yes Solution4 Optimize extraction procedure Ammoniation_Workup->Solution4 Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

workup procedures for reactions involving Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for common workup procedures involving Methyl 3-amino-4-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenges arise from the molecule's multifunctional nature. The amino group can act as a nucleophile or a coordinating ligand for metal catalysts, potentially leading to side reactions or catalyst inhibition. The bromine atom is the reactive site for cross-coupling reactions, but the adjacent amino group can influence its reactivity. Furthermore, the methyl ester is susceptible to hydrolysis under strong basic or acidic conditions, which can complicate workup procedures.

Q2: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in Suzuki couplings involving this substrate can often be attributed to several factors:

  • Catalyst Inhibition: The free amino group can coordinate to the palladium catalyst, reducing its activity.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners.

  • Incomplete Reaction: The reaction conditions (temperature, time, base, solvent) may not be optimal for this specific substrate.

  • Degradation: The starting material or product may be degrading under the reaction or workup conditions.

Q3: During the workup of an N-acylation reaction, my product seems to be lost or is impure. What are some common pitfalls?

A3: In N-acylation workups, common issues include:

  • Incomplete Quenching: If the acylating agent (e.g., acetic anhydride) is not fully quenched, it can react with subsequent aqueous layers or during solvent evaporation.

  • Product Solubility: The acylated product may have different solubility properties than the starting material. It could precipitate or remain in the aqueous layer if the pH is not optimal.

  • Ester Hydrolysis: Using strong bases (like NaOH or KOH) in the aqueous wash can lead to the hydrolysis of the methyl ester to a carboxylic acid, which will likely be extracted into the aqueous basic layer.

  • Emulsion Formation: The presence of both polar and non-polar functionalities can lead to emulsions during aqueous extraction, making phase separation difficult.

Q4: How can I purify the final product effectively?

A4: The most common purification methods for derivatives of this compound are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is typically used. A gradient elution starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane) is often effective. For compounds with acidic or basic groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation and prevent streaking.

  • Recrystallization: Solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexane are often suitable for recrystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during common reactions.

Guide 1: Suzuki-Miyaura Coupling
Observed Problem Potential Cause(s) Suggested Action(s)
Low or No Product Formation 1. Inactive Catalyst: Palladium catalyst has degraded. 2. Oxygen Presence: Deactivation of the Pd(0) catalyst by oxygen. 3. Suboptimal Base/Solvent: The chosen base or solvent system is not effective.1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the reaction mixture is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).
Multiple Byproducts Observed 1. Homocoupling: Coupling of two boronic acid molecules or two aryl bromide molecules. 2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. 3. Dehalogenation: Replacement of the bromine atom with a hydrogen atom.1. Ensure a strictly inert atmosphere. Consider using a slight excess of the boronic acid. 2. Use a milder base or anhydrous conditions. Consider using a more stable boronic ester (e.g., pinacol ester). 3. Use a less reactive catalyst or lower the reaction temperature.
Product is a Carboxylic Acid (not the expected ester) Ester Hydrolysis: The base used in the reaction or workup is too strong.Use a milder base such as K₂CO₃ or NaHCO₃ for the reaction. During workup, use a weak base like saturated sodium bicarbonate for washes instead of NaOH or KOH.
Guide 2: N-Acylation
Observed Problem Potential Cause(s) Suggested Action(s)
Low Yield After Workup 1. Product in Aqueous Layer: The acylated product may be protonated or deprotonated and thus water-soluble. 2. Ester Hydrolysis: Saponification of the methyl ester during basic workup.1. Carefully adjust the pH of the aqueous layer and re-extract with an organic solvent. 2. Use a weak inorganic base (e.g., NaHCO₃) for aqueous washes. Avoid strong bases like NaOH or KOH.
Difficult Phase Separation (Emulsion) Surfactant-like nature of product/byproducts. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Alternatively, filter the mixture through a pad of Celite.
Starting Material Remains 1. Insufficient Acylating Agent: Not enough acylating agent was used. 2. Deactivation of Acylating Agent: The acylating agent was hydrolyzed by moisture.1. Use a slight excess (1.1-1.5 equivalents) of the acylating agent. 2. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on procedures for structurally similar compounds. Optimal conditions may vary and should be determined experimentally.

Protocol 1: Representative Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Representative N-Acylation with Acetic Anhydride
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or THF. Add a base, for example, pyridine (2.0 eq.) or triethylamine (1.5 eq.).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for key transformations based on analogous systems.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand (if precatalyst is used, e.g., Pd(OAc)₂) SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80 - 110 °C
Typical Yield 60 - 90%

Table 2: Typical Conditions for N-Acylation

ParameterCondition
Acylating Agent Acetic Anhydride, Acetyl Chloride
Base Pyridine, Triethylamine, Diisopropylethylamine
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile
Temperature 0 °C to Room Temperature
Typical Yield 85 - 98%

Visualizations

General Workup and Troubleshooting Workflow

Workup_Troubleshooting General Workup & Troubleshooting Flowchart start Reaction Complete (by TLC/LCMS) quench Quench Reaction (e.g., add water or sat. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract check_phases Check for Product Location (TLC of both layers) extract->check_phases Clean separation emulsion Problem: Emulsion Forms extract->emulsion No clean separation? organic_layer Combine Organic Layers check_phases->organic_layer Product in Organic product_in_aqueous Problem: Product in Aqueous Layer check_phases->product_in_aqueous Product in Aqueous wash Aqueous Washes (e.g., NaHCO3, Brine) organic_layer->wash dry Dry (Na2SO4 or MgSO4), Filter wash->dry No issues ester_hydrolysis Problem: Ester Hydrolyzed wash->ester_hydrolysis Unexpected polarity? concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify Purification crude_product->purify final_product Pure Product purify->final_product solve_emulsion Action: Add Brine or Filter through Celite emulsion->solve_emulsion solve_emulsion->extract adjust_ph Action: Adjust pH & Re-extract product_in_aqueous->adjust_ph adjust_ph->extract acidify_extract Action: Acidify Aqueous Layer & Extract Carboxylic Acid ester_hydrolysis->acidify_extract

Caption: A logical workflow for a typical aqueous workup and common troubleshooting steps.

Signaling Pathway for Suzuki-Miyaura Coupling Issues

Suzuki_Troubleshooting_Logic Troubleshooting Logic for Suzuki Coupling start Low Yield in Suzuki Reaction check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_side_products Analyze Crude Mixture for Side Products (LCMS/NMR) start->check_side_products reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Inert & Degassed? check_conditions->conditions_ok homocoupling Homocoupling Detected? check_side_products->homocoupling protodeboronation Protodeboronation Detected? check_side_products->protodeboronation no_reaction Mainly Starting Material? check_side_products->no_reaction reagents_ok->check_conditions Yes replace_reagents Action: Use fresh catalyst, ligand, base. Dry solvents. reagents_ok->replace_reagents No conditions_ok->check_side_products Yes improve_degassing Action: Improve degassing protocol. Ensure positive inert gas pressure. conditions_ok->improve_degassing No solve_homocoupling Action: Ensure strict inert atmosphere. Check stoichiometry. homocoupling->solve_homocoupling solve_protodeboronation Action: Use milder base (e.g., KF, K2CO3). Use boronic ester. protodeboronation->solve_protodeboronation solve_no_reaction Action: Increase temperature. Screen new ligand/catalyst/solvent. no_reaction->solve_no_reaction

Caption: A decision-making diagram for troubleshooting low yields in Suzuki coupling reactions.

Technical Support Center: Large-Scale Synthesis of Methyl 3-amino-4-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of Methyl 3-amino-4-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable approach involves a two-step process:

  • Gewald Reaction: Synthesis of the precursor, Methyl 3-aminothiophene-2-carboxylate, via a multi-component condensation.

  • Regioselective Bromination: Introduction of a bromine atom at the 4-position of the thiophene ring using a suitable brominating agent.

Q2: What are the typical starting materials for the Gewald reaction to produce the precursor?

A2: The Gewald reaction for Methyl 3-aminothiophene-2-carboxylate typically utilizes methyl cyanoacetate, elemental sulfur, and a source of a two-carbon aldehyde equivalent, often in the presence of a basic catalyst.

Q3: Which brominating agent is recommended for the selective bromination at the 4-position?

A3: N-Bromosuccinimide (NBS) is generally the preferred reagent for this transformation. It offers better regioselectivity and is safer to handle on a large scale compared to liquid bromine.

Q4: What are the main challenges in the large-scale synthesis of this compound?

A4: Key challenges include:

  • Controlling the exothermic nature of the Gewald reaction.

  • Ensuring high regioselectivity during the bromination step to minimize the formation of unwanted isomers.

  • Purification of the final product to remove unreacted starting materials and byproducts.

  • Handling of potentially hazardous reagents and intermediates.

Q5: What are the critical process parameters to monitor during the synthesis?

A5: Careful control of reaction temperature, reagent stoichiometry, and reaction time is crucial for both the Gewald reaction and the subsequent bromination step to ensure optimal yield and purity.

Troubleshooting Guides

Issue 1: Low Yield in the Gewald Reaction (Synthesis of Precursor)
Symptom Potential Cause Recommended Action
Reaction fails to initiate or proceeds very slowly.Insufficient base or inactive catalyst.Ensure the correct stoichiometry of the basic catalyst (e.g., morpholine, triethylamine). Check the quality of the base.
Formation of a complex mixture of byproducts.Reaction temperature is too high, leading to side reactions.Maintain the reaction temperature within the recommended range. Consider a slower addition of reagents to control the exotherm.
Incomplete conversion of starting materials.Insufficient reaction time or poor mixing.Extend the reaction time and ensure efficient stirring, especially in a large-scale reactor.
Low isolated yield after workup.Product loss during extraction or crystallization.Optimize the workup procedure, including the choice of extraction solvent and crystallization conditions.
Issue 2: Poor Regioselectivity during Bromination
Symptom Potential Cause Recommended Action
Significant formation of the 5-bromo isomer.Reaction conditions favor bromination at the most activated position (C5).Use a less reactive brominating agent like NBS. Control the reaction temperature, as lower temperatures often favor selectivity. The choice of solvent can also influence regioselectivity; consider aprotic solvents like THF or DMF.
Presence of di-brominated byproducts.Excess of brominating agent.Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise to maintain a low concentration in the reaction mixture.
Degradation of the starting material or product.Harsh reaction conditions.Perform the reaction at a lower temperature and protect it from light, especially when using NBS.
Issue 3: Difficulty in Purification of the Final Product
Symptom Potential Cause Recommended Action
Oily product that is difficult to crystallize.Presence of impurities.Attempt to purify a small sample by column chromatography to identify the impurities. Based on the impurity profile, design a suitable crystallization solvent system.
Co-crystallization of isomers.Similar solubility of the desired 4-bromo and the undesired 5-bromo isomer.Consider fractional crystallization or preparative chromatography for separation.
Product discoloration.Trace impurities or degradation.Treat the crude product with activated carbon during recrystallization. Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Precursor)

This protocol is based on the principles of the Gewald reaction.

Materials:

  • Methyl cyanoacetate

  • Elemental sulfur

  • Glycolaldehyde dimethyl acetal (as an aldehyde equivalent)

  • Sodium methoxide

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of sodium methoxide in methanol in a suitable reactor, add methyl cyanoacetate and elemental sulfur at room temperature.

  • Stir the mixture for 30 minutes.

  • Slowly add glycolaldehyde dimethyl acetal to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 3-aminothiophene-2-carboxylate in DMF in a reactor protected from light.

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol).

Data Presentation

Table 1: Summary of Reaction Parameters and Typical Results

ParameterStep 1: Gewald ReactionStep 2: Bromination
Key Reagents Methyl cyanoacetate, Sulfur, Glycolaldehyde dimethyl acetal, NaOMeMethyl 3-aminothiophene-2-carboxylate, NBS
Solvent MethanolDMF
Temperature Reflux0-5 °C
Typical Reaction Time 4-6 hours2-4 hours
Typical Yield 75-85%80-90%
Typical Purity (after recrystallization) >98%>99%

Visualizations

experimental_workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Bromination start1 Starting Materials (Methyl cyanoacetate, Sulfur, Aldehyde equivalent) react1 Reaction with NaOMe in Methanol (Reflux) start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Recrystallization workup1->purify1 product1 Methyl 3-aminothiophene-2-carboxylate purify1->product1 start2 Precursor from Step 1 product1->start2 react2 Reaction with NBS in DMF (0-5 °C) start2->react2 workup2 Quenching & Aqueous Workup react2->workup2 purify2 Recrystallization workup2->purify2 product2 This compound purify2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_gewald Gewald Troubleshooting cluster_bromination Bromination Troubleshooting start Low Yield or Impurities Detected check_step Identify the problematic step: Gewald Reaction or Bromination? start->check_step check_gewald Gewald Reaction Issues check_step->check_gewald Step 1 check_bromination Bromination Issues check_step->check_bromination Step 2 gewald_temp Check Temperature Control check_gewald->gewald_temp gewald_reagents Verify Reagent Quality & Stoichiometry check_gewald->gewald_reagents gewald_mixing Ensure Adequate Mixing check_gewald->gewald_mixing brom_regio Analyze Regioisomer Ratio check_bromination->brom_regio brom_over Check for Over-bromination check_bromination->brom_over brom_temp Verify Low Temperature Maintenance check_bromination->brom_temp

Caption: Troubleshooting decision tree for the synthesis.

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-amino-4-bromothiophene-2-carboxylate and Other Halothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds like thiophene is a critical aspect of modern medicinal chemistry. Methyl 3-amino-4-bromothiophene-2-carboxylate is a valuable building block, and understanding its reactivity in comparison to other halothiophenes is essential for designing efficient synthetic routes. This guide provides an objective comparison of its performance in key chemical transformations, supported by established reactivity principles and experimental data from related compounds.

General Principles of Halothiophene Reactivity

The reactivity of halothiophenes is primarily governed by two key factors: the nature of the halogen atom and its position on the thiophene ring. The electronic properties of other substituents on the ring also play a significant, modulating role.

  • Nature of the Halogen : In many important reactions, particularly palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond follows the general trend: C-I > C-Br > C-Cl.[1][2] This trend is inversely related to the bond dissociation energy of the C-X bond. The weaker C-I bond undergoes oxidative addition, often the rate-determining step, more readily than the stronger C-Br and C-Cl bonds.[2]

  • Position of the Halogen : The position of the halogen on the thiophene ring significantly influences its reactivity. Generally, the 2-position (α-position) is more reactive than the 3-position (β-position) in palladium-catalyzed cross-coupling reactions and lithiation.[3] This is attributed to the higher electron deficiency at the C2 position and the greater acidity of the C2 proton.[3]

  • Substituent Effects : Electron-withdrawing groups on the thiophene ring can activate the molecule towards nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5] Conversely, electron-donating groups can increase the electron density of the ring, which can influence various reactions.

Comparative Reactivity in Key Transformations

The following sections compare the expected reactivity of this compound with other halothiophenes in several common and synthetically important reactions.

1. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for C-C, C-N, and C-O bond formation. The reactivity of halothiophenes in these transformations is well-established.

  • Suzuki-Miyaura Coupling : This versatile reaction for forming C-C bonds is highly dependent on the halogen.[2] While specific comparative data for this compound is not abundant, the general reactivity trend of I > Br > Cl holds true for thiophenes.[1] Chloro-substituted thiophenes often require more forcing conditions, such as higher temperatures and more specialized, bulky phosphine ligands to achieve efficient coupling.[2]

  • Buchwald-Hartwig Amination : This is a key method for forming C-N bonds. Similar to Suzuki coupling, the reactivity is influenced by the halogen, with the general trend being I > Br > Cl.[6] The amination of less reactive aryl chlorides can be particularly challenging, often necessitating the use of bulky phosphine ligands to obtain good yields.[7] For deactivated aminothiophenes, palladium-catalyzed coupling with halopyridines has been shown to follow the reactivity trend of iodo > bromo > chloro.[6]

Table 1: Expected Relative Reactivity of Halothiophenes in Palladium-Catalyzed Cross-Coupling Reactions

Halogen at Position 4Expected ReactivityTypical Reaction Conditions
IodoHighMilder conditions, lower catalyst loading, shorter reaction times.
BromoModerateStandard conditions, moderate catalyst loading and reaction times.
ChloroLowHarsher conditions, higher catalyst loading, longer reaction times, and the use of specialized ligands may be necessary.[1]

2. Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, including thiophenes, can undergo nucleophilic substitution if they are sufficiently electron-deficient, typically by the presence of strong electron-withdrawing groups.[8] The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The presence of the carboxylate group on this compound would be expected to activate the ring towards SNAr, although the amino group is an activating group. The reactivity in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions, as it relates to the electronegativity of the halogen and its ability to stabilize the intermediate.

3. Lithiation and Metal-Halogen Exchange

The acidity of the protons on the thiophene ring allows for direct deprotonation (lithiation) to form organolithium reagents. The proton at the C2 position is significantly more acidic than the C3 proton, making direct lithiation at C2 highly favorable.[3] For halothiophenes, metal-halogen exchange is a common alternative to direct lithiation. This reaction is typically faster for bromides and iodides than for chlorides.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for key reactions that can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the C3-selective Suzuki-Miyaura coupling of a brominated thiophene derivative.[9]

  • Materials :

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

    • Schlenk flask or reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure :

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of a brominated thiophene with an amine.[10]

  • Materials :

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or sealed tube

    • Inert gas supply (Argon or Nitrogen)

  • Procedure :

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.

    • Add this compound (1.0 equiv) and the amine (1.2 equiv).

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (12-24 hours).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow cluster_reactants Halothiophene Substrates cluster_reactions Reaction Conditions cluster_analysis Analysis A Methyl 3-amino-4-iodothiophene-2-carboxylate R1 Suzuki-Miyaura Coupling A->R1 R2 Buchwald-Hartwig Amination A->R2 B This compound B->R1 B->R2 C Methyl 3-amino-4-chlorothiophene-2-carboxylate C->R1 C->R2 An1 Monitor Reaction Progress (TLC, GC-MS, LC-MS) R1->An1 R2->An1 An2 Determine Yield and Purity An1->An2 An3 Compare Reactivity (Rates, Yields) An2->An3

Caption: Workflow for comparing the reactivity of halothiophenes.

Halothiophene_Reactivity_Factors center Halothiophene Reactivity halogen Nature of Halogen (I > Br > Cl) center->halogen position Position of Halogen (2- > 3-) center->position substituents Electronic Effects of Other Substituents center->substituents catalyst Catalyst System (Ligand, Base) center->catalyst

Caption: Key factors influencing the reactivity of halothiophenes.

References

A Comparative Guide to Alternative Starting Materials for Thieno[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer and antimicrobial properties. The synthetic approach to this valuable scaffold often begins with pre-functionalized thiophene derivatives. This guide provides a comparative overview of common alternative starting materials, detailing synthetic protocols and quantitative data to aid researchers in selecting the optimal route for their specific needs.

Comparison of Key Synthetic Pathways

The synthesis of the thieno[3,2-d]pyrimidine core predominantly starts from appropriately substituted thiophene precursors. The choice of the starting material often dictates the subsequent cyclization strategy to form the fused pyrimidine ring. Below is a summary of common starting materials and their corresponding synthetic routes.

Starting MaterialKey Reagents & ConditionsProduct TypeReported YieldReference
3-Amino-thiophene-2-carboxylate Derivatives1. Formic acid, reflux2. POCl₃, reflux3. Nucleophile (e.g., MeONa/MeOH)4-Substituted Thieno[3,2-d]pyrimidines40-91%[1]
3-Amino-thiophene-2-carboxamide Derivatives1. Formic acid, microwave irradiation2. POCl₃, microwave irradiation (95°C, 20 min)4-Chloro-thieno[3,2-d]pyrimidines98-99%[1]
3-Amino-thiophene-2-carboxylate Synthon2-Pyrrolidone, POCl₃, Dioxane, reflux (3-4 h); then Lawesson's reagent (2-3 h)Tricyclic Thieno[3,2-d]pyrimidin-thiones88-99%[2][3]
3-Amino-5-phenylamino-2,4-dicarbonitrileFormamide, reflux4-Amino-thieno[3,2-d]pyrimidineNot Specified[4]
Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate1. tert-Butyl isocyanate, reflux2. POCl₃, N,N-dimethylaniline, 80-85°C, 18h4-Chloro-thieno[3,2-d]pyrimidine DerivativeQuantitative[5]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations described in the comparison table.

Method 1: Synthesis of 4-Methoxy-thieno[3,2-d]pyrimidine from 3-Amino-5-arylthiophene-2-carboxamide

This three-step protocol involves the initial cyclization to a thieno[3,2-d]pyrimidin-4-one, followed by chlorination and subsequent nucleophilic substitution.

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one

  • A mixture of 3-amino-5-arylthiophene-2-carboxamide and formic acid is subjected to microwave irradiation to yield the corresponding thieno[3,2-d]pyrimidin-4-one.[1]

Step 2: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine

  • The thieno[3,2-d]pyrimidin-4-one from the previous step is treated with phosphorus oxychloride (POCl₃).[1]

  • The reaction mixture is heated under microwave irradiation at 95°C for 20 minutes.[1]

  • This reaction typically results in high yields (98-99%) of the 4-chloro derivative.[1]

Step 3: Synthesis of 4-Methoxy-thieno[3,2-d]pyrimidine

  • The 4-chloro-thieno[3,2-d]pyrimidine is dissolved in anhydrous N,N-dimethylformamide (DMF).[1]

  • Sodium methoxide (MeONa) in methanol is added to the solution.

  • The reaction mixture is stirred at room temperature for 2 hours to afford the final 4-methoxy-thieno[3,2-d]pyrimidine. Yields for this step range from 40% to 91%.[1]

Method 2: One-Pot Synthesis of Tricyclic Thieno[3,2-d]pyrimidin-thiones

This efficient one-pot synthesis yields complex tricyclic structures with high efficiency.[2]

  • A 3-amino-thiophene-2-carboxylate synthons is condensed with a cyclic lactam (e.g., 2-pyrrolidone) and phosphorus oxychloride (POCl₃) in dioxane.[2]

  • The mixture is refluxed for 3-4 hours to form the intermediate tricyclic thieno[3,2-d]pyrimidinone.[2]

  • Lawesson's reagent is then added directly to the reaction mixture.

  • The reaction is continued for an additional 2-3 hours to yield the final tricyclic thieno[3,2-d]pyrimidin-thiones in yields ranging from 88-99%.[2][3]

Method 3: Synthesis from 3-Amino-5-phenylamino-2,4-dicarbonitrile

This method provides a route to amino-substituted thieno[3,2-d]pyrimidines.

  • 3-Amino-5-phenylamino-2,4-dicarbonitrile is refluxed with formamide.[4]

  • This reaction leads to the formation of 4-amino-6-phenylamino-thieno[3,2-d]pyrimidin-7-carbonitrile.[4]

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the synthetic routes starting from different thiophene precursors.

G start1 3-Amino-thiophene -2-carboxamide inter1_1 Thieno[3,2-d]pyrimidin-4-one start1->inter1_1 Formic Acid, MW inter1_2 4-Chloro-thieno[3,2-d]pyrimidine inter1_1->inter1_2 POCl₃, MW end1 4-Substituted Thieno[3,2-d]pyrimidine inter1_2->end1 Nucleophile (e.g., MeONa) start2 3-Amino-thiophene -2-carboxylate inter2_1 Intermediate Thienopyrimidinone start2->inter2_1 Lactam, POCl₃ end2 Tricyclic Thieno[3,2-d] -pyrimidin-thione inter2_1->end2 Lawesson's Reagent start3 3-Amino-5-phenylamino -2,4-dicarbonitrile end3 4-Amino-thieno [3,2-d]pyrimidine start3->end3 Formamide

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Thieno[3,2-d]pyrimidines Derived from Methyl 3-amino-4-halothiophene-2-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thieno[3,2-d]pyrimidine scaffold represents a privileged structure in the quest for novel therapeutic agents. Compounds synthesized from precursors like Methyl 3-amino-4-bromothiophene-2-carboxylate are of particular interest due to the versatility of the 4-halo substituent, which allows for diverse chemical modifications. This guide provides a comparative analysis of the biological activities of these compounds, focusing on their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies.

This document synthesizes findings on the biological evaluation of thieno[3,2-d]pyrimidine derivatives, offering a valuable resource for structure-activity relationship (SAR) studies and the design of next-generation therapeutics. While direct biological data for compounds synthesized from this compound is limited in the reviewed literature, this guide draws comparisons with closely related 4-chloro analogues and other pertinent thienopyrimidine derivatives to provide a comprehensive overview.

Anticancer Activity: Targeting Key Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in cancer cell proliferation and survival.

Comparative Anticancer Activity of 4-Substituted Thieno[3,2-d]pyrimidines

The substitution at the 4-position of the thieno[3,2-d]pyrimidine core has a profound impact on cytotoxic activity. The following table summarizes the in vitro anticancer activity of a series of 4-substituted-6-phenyl-thieno[3,2-d]pyrimidines, synthesized from a 4-chloro precursor, against various human cancer cell lines. These compounds serve as a valuable comparative benchmark for derivatives that could be synthesized from the corresponding 4-bromo analogue.

Table 1: In Vitro Anticancer Activity (IC50, µM) of 4-Substituted Thieno[3,2-d]pyrimidine Derivatives [1][2]

Compound ID4-SubstituentMCF-7 (Breast)HeLa (Cervical)HCT-116 (Colon)
Doxorubicin -0.450.520.68
Compound A 4-Morpholinyl1.832.153.42
Compound B 4-(4-Methylpiperazin-1-yl)1.251.582.76
Compound C 4-(4-Hydroxyphenylamino)0.891.031.98
Compound D 4-(4-Methoxyphenylamino)0.720.911.54
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A significant body of evidence points towards the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a key mechanism of action for the anticancer effects of thienopyrimidines. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape="ellipse", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape="ellipse", fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; Downstream [label="Downstream Effectors\n(e.g., mTORC1, GSK3β)", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation\n& Survival", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thienopyrimidine [label="Thieno[3,2-d]pyrimidine\nDerivative", shape="box", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style="dashed"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylation\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)"]; Akt -> Downstream; Downstream -> Proliferation; Downstream -> Apoptosis; Thienopyrimidine -> PI3K [label="Inhibition", color="#EA4335", style="bold"];

// Graph attributes graph [bgcolor="transparent"]; }

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of thienopyrimidine derivatives.

Antimicrobial Activity: A Promising Avenue for New Antibacterials

Derivatives of aminothiophenes, the precursors to thienopyrimidines, have also been investigated for their antimicrobial properties. The structural modifications enabled by the 4-bromo substituent on this compound could lead to the development of potent antimicrobial agents.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of thiophene derivatives against common bacterial strains, providing a baseline for the evaluation of novel compounds synthesized from the target precursor.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Thiophene Derivatives [3][4]

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Ampicillin 0.54
Gentamicin 12
Thiophene Derivative 1 816
Thiophene Derivative 2 48

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

// Nodes Start [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed cancer cells\nin 96-well plate"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with\ncompounds"]; Incubate2 [label="Incubate 48-72h"]; Add_MTT [label="Add MTT solution"]; Incubate3 [label="Incubate 4h"]; Solubilize [label="Solubilize formazan\nwith DMSO"]; Read [label="Read absorbance\nat 570 nm"]; Calculate [label="Calculate IC50"]; End [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Calculate; Calculate -> End;

// Graph attributes graph [bgcolor="transparent"]; }

Figure 2: Workflow of the MTT assay for determining anticancer activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

PI3K/Akt Pathway Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.

  • Cell Lysis: Cancer cells are treated with the test compounds for a specified time, and then the cells are lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, β-actin) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.

// Nodes Start [label="Start", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis & Protein\nExtraction"]; Quantification [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer to\nMembrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody\nIncubation"]; Secondary_Ab [label="Secondary Antibody\nIncubation"]; Detection [label="Chemiluminescent\nDetection"]; Analysis [label="Data Analysis"]; End [label="End", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End;

// Graph attributes graph [bgcolor="transparent"]; }

Figure 3: General workflow for Western blot analysis.

References

A Comparative Analysis of Suzuki and Stille Couplings for the Synthesis of 3-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3-aminothiophene moiety is a privileged structure found in a multitude of biologically active compounds. The formation of carbon-carbon bonds at the C-2 or C-5 positions of this nucleus is frequently accomplished via palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparative study of two of the most powerful methods for this transformation: the Suzuki-Miyaura coupling and the Stille coupling. We will delve into their respective advantages and disadvantages, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1]
Reagent Stability Boronic acids can be prone to decomposition and protodeboronation.[2]Organostannanes are generally stable to air and moisture.[3]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4]Often proceeds under neutral or mildly basic conditions.[4]
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[3]
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.[2]Tin byproducts can be challenging to remove completely due to their low polarity.[5]

Performance Comparison: A Data-Driven Analysis

Table 1: Comparative Yields for Suzuki and Stille Couplings on Thiophene Derivatives

Coupling ReactionThiophene SubstrateCoupling PartnerCatalyst/LigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 2,5-dibromo-3-methylthiophene4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001263 (mono-arylated)[6]
Suzuki 2-bromothiophenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012~95[7]
Suzuki 3-bromothiopheneStyrylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012High[7]
Stille 3-halothiopheneAlkenylstannanePd(PPh₃)₄-Toluene/DMF80-110-Good[5]
Stille 4-iodotolueneVinyl tributyltin[PdCl₂(4,4'-bis-(RfCH₂OCH₂)-2,2'-bpy)]-NMP130-1501-385-95[8]
Stille Aryl BromidesOrganostannanePd₂(dba)₃/P(t-Bu)₃CsFDioxaneRT-High[9]

Note: The yields presented are for a variety of thiophene substrates and coupling partners and should be considered as representative examples. The optimal conditions for 3-aminothiophene derivatives may vary.

Catalytic Cycles and Reaction Mechanisms

The fundamental catalytic cycles for both Suzuki and Stille couplings are similar, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Pd0 Pd(0)Ln S_OA Oxidative Addition S_Pd0->S_OA R¹-X S_PdII R¹-Pd(II)Ln-X S_OA->S_PdII S_Trans Transmetalation S_PdII->S_Trans S_Intermediate R¹-Pd(II)Ln-R² S_Trans->S_Intermediate S_Base Base (e.g., K₂CO₃) S_Base->S_Trans S_Boron R²-B(OR)₂ S_Boron->S_Trans S_RE Reductive Elimination S_Intermediate->S_RE S_RE->S_Pd0 Regeneration S_Product R¹-R² S_RE->S_Product St_Pd0 Pd(0)Ln St_OA Oxidative Addition St_Pd0->St_OA R¹-X St_PdII R¹-Pd(II)Ln-X St_OA->St_PdII St_Trans Transmetalation St_PdII->St_Trans St_Intermediate R¹-Pd(II)Ln-R² St_Trans->St_Intermediate St_Tin R²-SnR₃ St_Tin->St_Trans St_RE Reductive Elimination St_Intermediate->St_RE St_RE->St_Pd0 Regeneration St_Product R¹-R² St_RE->St_Product

Caption: Catalytic cycles of Suzuki and Stille couplings.

Experimental Protocols

Below are generalized experimental protocols for Suzuki and Stille couplings that can be adapted for the synthesis of 3-aryl-aminothiophene derivatives. Note: These are starting points and may require optimization for specific substrates and coupling partners.

General Protocol for Suzuki Coupling of a 3-Amino-halothiophene
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 3-amino-halothiophene (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling of a 3-Amino-halothiophene
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 3-amino-halothiophene (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Add a dry, degassed solvent (e.g., toluene or DMF) via syringe. Then, add the organostannane reagent (1.1-1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The general workflow for both coupling reactions involves similar stages, with key differences in the reagents used and the workup procedure.

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrates, Catalyst, Base (Suzuki) setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Workup monitoring->workup Reaction Complete extraction Aqueous Wash (KF wash for Stille) workup->extraction purification Column Chromatography extraction->purification product Characterized Product purification->product

Caption: General experimental workflow for cross-coupling.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective for the synthesis of C-C bonds in 3-aminothiophene derivatives. The choice between the two methods will depend on the specific requirements of the synthesis.

  • Suzuki Coupling: This is often the preferred method due to the low toxicity of the reagents and the ease of byproduct removal.[2] It is particularly well-suited for large-scale synthesis and applications in drug discovery where metal contamination is a concern. However, the stability of the required boronic acid and the potential for protodeboronation should be considered.[2] The basic reaction conditions may also be incompatible with sensitive functional groups on the coupling partners.

  • Stille Coupling: This method offers excellent functional group tolerance and often proceeds under milder, neutral conditions, which can be advantageous for complex substrates.[3] The air and moisture stability of organostannanes is also a significant practical benefit.[3] The primary drawback is the high toxicity of organotin reagents and the potential difficulty in completely removing tin-containing byproducts from the final product.[1]

For the synthesis of 3-aminothiophene derivatives, if the necessary boronic acids are stable and commercially available, and the substrates are tolerant to basic conditions, the Suzuki coupling is generally the more environmentally benign and practical choice. However, if the substrate contains base-sensitive functional groups or if the corresponding boronic acid is unstable, the Stille coupling provides a robust and high-yielding alternative, provided that appropriate safety precautions are taken and rigorous purification methods are employed.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 3-amino-4-bromothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like Methyl 3-amino-4-bromothiophene-2-carboxylate is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data presentation formats.

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The most commonly employed techniques for purity determination of small organic molecules like this compound and its derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is typically suitable.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.

ParameterResult
Main Peak Retention Time (min)[Insert Value]
Main Peak Area (%)[Insert Value]
Impurity 1 Retention Time (min)[Insert Value]
Impurity 1 Area (%)[Insert Value]
Impurity 2 Retention Time (min)[Insert Value]
Impurity 2 Area (%)[Insert Value]
Total Purity (%) [Insert Value]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to increase volatility.

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., on the amino group). A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

    • Dry a small sample (approx. 1 mg) of the compound under vacuum.

    • Add 100 µL of BSTFA and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Retention Time (min)Compound IdentityMolecular Ion (m/z)Key Fragments (m/z)Relative Abundance (%)
[Insert Value]This compound (derivatized)[Insert Value][Insert Values][Insert Value]
[Insert Value]Impurity A (derivatized)[Insert Value][Insert Values][Insert Value]
[Insert Value]Impurity B (derivatized)[Insert Value][Insert Values][Insert Value]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer an aliquot to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

ParameterAnalyteInternal Standard
Mass (mg)[Insert Value][Insert Value]
Molecular Weight ( g/mol )236.09[Insert Value]
Number of Protons (for integrated signal)[Insert Value][Insert Value]
Integral Value[Insert Value][Insert Value]
Purity of Standard (%)-[Insert Value]
Calculated Purity (%) [Insert Value] -

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Bromine) in the compound. This is a fundamental technique to confirm the empirical formula and assess the presence of inorganic impurities.

  • Instrumentation: An elemental analyzer capable of CHNS and halogen determination.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed.

  • Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO2, H2O, N2, SO2) are separated and quantified by a thermal conductivity detector. Bromine is typically determined by titration or ion chromatography after combustion and absorption.

ElementTheoretical (%)Experimental (%)Difference (%)
Carbon (C)30.53[Insert Value][Insert Value]
Hydrogen (H)2.56[Insert Value][Insert Value]
Nitrogen (N)5.93[Insert Value][Insert Value]
Sulfur (S)13.58[Insert Value][Insert Value]
Bromine (Br)33.84[Insert Value][Insert Value]

A close correlation between the theoretical and experimental values (typically within ±0.4%) is indicative of high purity.

Visualizing the Workflow and Logic

To better understand the relationship between these analytical techniques and the overall workflow for purity assessment, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Purity & Impurity Profile GCMS GC-MS Analysis Purification->GCMS Volatile Impurities qNMR qNMR Analysis Purification->qNMR Absolute Purity EA Elemental Analysis Purification->EA Elemental Composition

Caption: Experimental workflow for the synthesis, purification, and multi-technique purity assessment of this compound.

Logical_Comparison cluster_methods Analytical Methods Purity Purity Assessment HPLC HPLC Purity->HPLC High Resolution Separation GCMS GC-MS Purity->GCMS High Sensitivity (Volatiles) qNMR qNMR Purity->qNMR Absolute Quantification EA Elemental Analysis Purity->EA Stoichiometric Confirmation Result1 Result1 HPLC->Result1 Relative Purity (%) Result2 Result2 GCMS->Result2 Impurity Identification Result3 Result3 qNMR->Result3 Absolute Purity (%) Result4 Result4 EA->Result4 Empirical Formula Verification

Caption: Logical relationship between the goal of purity assessment and the specific information provided by each analytical technique.

Conclusion

A comprehensive assessment of the purity of synthesized this compound derivatives requires a multi-faceted analytical approach. While HPLC is invaluable for high-resolution separation and quantification of impurities, GC-MS provides complementary information on volatile components. qNMR offers a powerful method for absolute purity determination without the need for a specific reference standard of the analyte, and elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing a combination of these techniques, researchers can confidently establish the purity of their synthesized material, ensuring its suitability for subsequent stages of research and development.

A Comparative Guide to the Synthesis of Thieno[3,2-d]pyrimidines: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. For researchers, scientists, and drug development professionals, the choice of synthetic route to access this important scaffold is a critical decision, balancing factors such as yield, cost, scalability, and environmental impact. This guide provides an objective comparison of various synthetic strategies for the preparation of thieno[3,2-d]pyrimidines, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Several synthetic routes to thieno[3,2-d]pyrimidines have been developed, each with its own set of advantages and disadvantages. The most prominent strategies include the cyclization of 3-aminothiophene-2-carboxylate derivatives, one-pot multicomponent reactions, and microwave-assisted synthesis. The choice of a particular route will often depend on the desired substitution pattern on the final molecule and the scale of the synthesis.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following tables summarize the quantitative data for three major synthetic routes to the thieno[3,2-d]pyrimidine core.

Route A: Cyclization of 3-Amino-2-alkoxycarbonylthiophenes

This is one of the most common and versatile methods for the synthesis of thieno[3,2-d]pyrimidin-4-ones. It involves the reaction of a 3-aminothiophene-2-carboxylate or carboxamide with a suitable one-carbon source.

ParameterMethod A1: Formic Acid CyclizationMethod A2: Condensation with Lactams
Starting Materials 3-Amino-5-arylthiophene-2-carboxamides3-Amino-thiophene-2-carboxylates, Cyclic Lactams
Reagents & Solvents Formic acid, Sulfuric acidPhosphorus oxychloride (POCl₃), Dichloroethane (DCE)
Reaction Time Overnight5 hours
Yield 76-98%[1]Up to 79%[2]
Purification RecrystallizationColumn chromatography
Cost-Benefit High yields, readily available reagents. Requires strong acid.Good yields, relatively short reaction times. POCl₃ is corrosive and requires careful handling.

Route B: One-Pot Synthesis of Thieno[3,2-d]pyrimidine-thiones

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to savings in time, solvents, and cost. This approach allows for the direct synthesis of tricyclic thieno[3,2-d]pyrimidin-thiones.

ParameterOne-Pot Condensation
Starting Materials 3-Amino-thiophene-2-carboxylates, Cyclic Lactams
Reagents & Solvents Lawesson's reagent, Toluene
Reaction Time Not specified in detail, but described as a "straightforward, one-pot synthesis"[2]
Yield Up to 97%[2][3]
Purification Column chromatography
Cost-Benefit Excellent yields, high efficiency. Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

Route C: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.

ParameterMicrowave-Assisted Formic Acid Cyclization
Starting Materials 3-Amino-5-arylthiophene-2-carboxamides
Reagents & Solvents Formic acid
Reaction Time 20 minutes[1]
Yield 98-99%[1]
Purification Not specified, likely recrystallization or chromatography
Cost-Benefit Drastically reduced reaction times, excellent yields. Requires specialized microwave reactor equipment.

Experimental Protocols

Route A1: General Procedure for Formic Acid Cyclization

A solution of the respective 3-amino-5-arylthiophene amide (1 equivalent) in formic acid is treated with a catalytic amount of sulfuric acid. The reaction mixture is stirred at 50 °C overnight. After completion of the reaction, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford the desired thieno[3,2-d]pyrimidin-4-one.[1]

Route A2: Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones via Lactam Condensation

To a solution of a 3-amino-thiophene-2-carboxylate (1 equivalent) and a cyclic lactam (e.g., 2-pyrrolidone, 1.2 equivalents) in dichloroethane (DCE), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to 80 °C and stirred for 5 hours. After cooling, the mixture is carefully poured into a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Route B: One-Pot Synthesis of Tricyclic Thieno[3,2-d]pyrimidin-thiones

A mixture of a 3-amino-thiophene-2-carboxylate (1 equivalent), a cyclic lactam (1.2 equivalents), and Lawesson's reagent (0.6 equivalents) in anhydrous toluene is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the target thieno[3,2-d]pyrimidin-thione.[2]

Route C: Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidin-4-ones

A solution of the 3-amino-5-arylthiophene amide (1 equivalent) in formic acid is subjected to microwave irradiation at 95 °C (80 W) for 20 minutes. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.[1]

Visualization of Synthetic Workflows

To further illustrate the relationships between the different synthetic strategies, the following diagrams outline the key transformations.

G cluster_A Route A: Cyclization of 3-Aminothiophenes cluster_A1 Method A1 cluster_A2 Method A2 A_start 3-Aminothiophene-2-carboxylate/-carboxamide A1_reagent Formic Acid / H₂SO₄ A_start->A1_reagent Overnight, 50°C A2_reagent Cyclic Lactam / POCl₃ A_start->A2_reagent 5h, 80°C A1_product Thieno[3,2-d]pyrimidin-4-one A1_reagent->A1_product A2_product Tricyclic Thieno[3,2-d]pyrimidin-4-one A2_reagent->A2_product

Caption: Synthetic pathways for Route A.

G cluster_B Route B: One-Pot Synthesis B_start 3-Aminothiophene-2-carboxylate + Cyclic Lactam B_reagent Lawesson's Reagent B_start->B_reagent Reflux B_product Tricyclic Thieno[3,2-d]pyrimidin-thione B_reagent->B_product

Caption: One-pot synthesis of thiones.

G cluster_C Route C: Microwave-Assisted Synthesis C_start 3-Amino-5-arylthiophene-2-carboxamide C_reagent Formic Acid / Microwave C_start->C_reagent 20 min, 95°C C_product Thieno[3,2-d]pyrimidin-4-one C_reagent->C_product

Caption: Microwave-assisted synthesis.

Conclusion

The synthesis of thieno[3,2-d]pyrimidines can be achieved through several efficient routes. The traditional cyclization of 3-aminothiophene precursors remains a robust and high-yielding method. For improved efficiency and reduced operational complexity, one-pot syntheses offer a compelling alternative, delivering high yields in a single step. Furthermore, the application of microwave technology can dramatically reduce reaction times, making it an attractive option for rapid library synthesis and process optimization. The ultimate choice of synthetic route will be guided by a careful consideration of the specific target molecule, available resources, and desired scale of production. This guide provides the necessary data to make an informed decision, enabling researchers to efficiently access this important class of heterocyclic compounds.

References

A Comparative Guide to the Synthesis of Substituted 2-Aminothiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophene-2-carboxylates are a pivotal class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made their synthesis a subject of significant interest in medicinal and organic chemistry. This guide provides a comparative overview of the primary synthetic routes to these valuable scaffolds, with a focus on experimental data, detailed protocols, and reaction mechanisms.

A note on nomenclature: While the request specifies "3-aminothiophene-2-carboxylates," the most common and versatile synthetic methods, such as the Gewald reaction, yield the isomeric 2-aminothiophene-3-carboxylates . This guide will focus on the synthesis of the latter, which are widely studied and utilized.

Comparison of Synthetic Methodologies

The synthesis of 2-aminothiophene-3-carboxylates is dominated by the Gewald reaction, a versatile one-pot, three-component condensation. However, other methods offer alternative pathways, each with its own advantages and limitations. The following tables summarize the key quantitative data for the most prominent synthetic strategies.

Table 1: The Gewald Reaction and its Variations

The Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1] This method is highly modular, allowing for a wide range of substituents on the thiophene ring.

EntryCarbonyl CompoundActive Methylene NitrileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1CyclohexanoneMethyl cyanoacetateMorpholineMethanol45365[2]
2CyclopentanoneMethyl cyanoacetateMorpholineMethanol45365[2]
3Ethyl acetoacetateEthyl cyanoacetateMorpholineNone (Ultrasound)RT0.6778[3]
4AcetophenoneMalononitrileL-Proline (10 mol%)DMF60-84[4]
5CyclohexanoneEthyl cyanoacetatePiperidinium borate (20 mol%)-1000.4296[5]
Table 2: Alternative Synthetic Routes

While the Gewald reaction is the most common, other methods provide alternative disconnections for the synthesis of the 2-aminothiophene core.

MethodKey ReactantsKey Reagents/ConditionsProduct ScopeYield (%)Reference
From α,β-Dihalogenonitrilesα,β-Dichloropropionitrile, Methyl thioglycolateSodium methylate, Ether3-Aminothiophene-2-carboxylate72[6]
Fiesselmann Synthesisβ-Halo-α,β-unsaturated nitriles, Thioglycolate estersBase3-Aminothiophene derivativesVaries[7]
Thorpe-Ziegler CyclizationDinitrile precursorsBaseCan lead to aminothiophenesVaries[8]

Experimental Protocols

Gewald Synthesis of Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Protocol:

  • To a mixture of cyclohexanone (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (20 mL), morpholine (10 mL) is added dropwise over a period of 30 minutes at 35-40 °C with stirring.[8]

  • The reaction mixture is then stirred at 45 °C for 3 hours.[8]

  • After cooling to room temperature, the precipitate is filtered off and washed with ethanol.[8]

  • The crude product is recrystallized from ethanol to yield the pure product.[8]

Synthesis of Methyl 3-aminothiophene-2-carboxylate from an α,β-Dihalogenonitrile

Protocol:

  • A suspension of alcohol-free sodium methylate (29.2 g) in ether (250 ccm) is prepared and cooled.

  • A solution of methyl thioglycolate (31.8 g) in ether (30 ccm) is added with stirring.[6]

  • α,β-Dichloropropiononitrile (24.8 g) in ether (30 ccm) is added dropwise over 1.5 hours.[6]

  • The reaction mixture is stirred for an additional 30 minutes.[6]

  • The mixture is then worked up by adding water, neutralizing with acetic acid, and separating the ethereal layer.[6]

  • The aqueous layer is extracted with ether, and the combined organic layers are dried.[6]

  • The ether is distilled off, and the residue is fractionated under vacuum to yield the product.[6]

Reaction Mechanisms and Workflows

The Gewald Reaction Mechanism

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization.[9]

Gewald_Mechanism Gewald Reaction Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition (Thiolation) Intermediate1->Sulfur_Addition Sulfur, Base Intermediate2 Thiolated Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydrothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene-3-carboxylate Tautomerization->Product

Caption: The reaction pathway of the Gewald synthesis.

Synthetic Workflow Comparison

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

Synthetic_Workflow Synthetic Workflow Comparison Start Desired 2-Aminothiophene-3-carboxylate Gewald_Path Gewald Reaction Start->Gewald_Path Retrosynthesis Dihalo_Path From α,β-Dihalogenonitriles Start->Dihalo_Path Retrosynthesis Fiesselmann_Path Fiesselmann Synthesis Start->Fiesselmann_Path Retrosynthesis Gewald_Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald_Path->Gewald_Reactants Starting Materials Dihalo_Reactants α,β-Dihalogenonitrile + Thioglycolate Ester Dihalo_Path->Dihalo_Reactants Starting Materials Fiesselmann_Reactants β-Halo-α,β-unsaturated nitrile + Thioglycolate Ester Fiesselmann_Path->Fiesselmann_Reactants Starting Materials

Caption: Retrosynthetic analysis of 2-aminothiophene-3-carboxylates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.